SARS-CoV-2 Mpro-IN-35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H24Cl3N3OS |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
2-[4-(5-chloro-1,3-thiazol-2-yl)-4-methylpiperidin-1-yl]-1-[(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone |
InChI |
InChI=1S/C22H24Cl3N3OS/c1-21(20-26-10-18(25)30-20)4-6-27(7-5-21)12-19(29)28-11-15-9-22(15,13-28)14-2-3-16(23)17(24)8-14/h2-3,8,10,15H,4-7,9,11-13H2,1H3/t15-,22+/m1/s1 |
Clé InChI |
YFROEOUSOLNKGZ-QRQCRPRQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 Mpro Inhibitor ALP-POS-ddb41b15-1 (Mpro-IN-35)
Issued: December 2025
Abstract
This technical document details the discovery, synthesis, and characterization of a novel, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), designated ALP-POS-ddb41b15-1 (also known as Mpro-IN-35 or Compound 1). This quinoline-isoxazole derivative was identified through a machine learning-driven de novo design campaign coupled with synthetic route prediction as part of the COVID Moonshot initiative. It exhibits significant inhibitory activity against the Mpro enzyme and antiviral efficacy in a surrogate live virus assay. This guide provides a comprehensive overview of its discovery context, detailed experimental protocols for its synthesis and evaluation, and a summary of its biological activity, intended for researchers in drug discovery and virology.
Discovery and Rationale
The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins.[1] Its dissimilarity to human proteases makes it a prime target for antiviral therapeutics.[1]
The inhibitor Mpro-IN-35 was discovered as part of an open-science initiative that utilized a machine learning model for the de novo design of potent and synthetically accessible Mpro inhibitors.[1][2] Starting with a dataset of 42 active and 515 inactive compounds, the model generated novel chemical scaffolds predicted to have higher potency than existing hits.[1][2] Mpro-IN-35 emerged as the most promising compound from a set of five algorithm-designed molecules that were successfully synthesized and tested.[1]
Quantitative Biological Data
The biological activity of Mpro-IN-35 was assessed through biochemical and cell-based viral assays. The compound demonstrated micromolar inhibition of the recombinant Mpro enzyme and antiviral activity against the human coronavirus OC43, which serves as a BSL-2 surrogate for SARS-CoV-2.[1]
| Compound ID | Chemical Name | Mpro IC50 (μM) [95% CI] | OC43 EC50 (μM) [95% CI] | Cytotoxicity CC50 (A549 cells, μM) |
| Mpro-IN-35 (Compound 1) | 4-((6-chloro-7-(2-morpholinoethoxy)quinolin-4-yl)amino)-N-cyclopropyl-5-methylisoxazole-3-carboxamide | 4.1 [3.42, 4.86] | 13.8 [10.1, 18.4] | > 100 |
Synthesis and Experimental Protocols
The following sections provide detailed methodologies for the chemical synthesis of Mpro-IN-35 and the biological assays used for its characterization.
Chemical Synthesis of Mpro-IN-35
The synthesis of Mpro-IN-35 was achieved through a multi-step process as outlined below. The workflow begins with the construction of the isoxazole core, followed by functionalization and final coupling with the quinoline moiety.
Protocol for Synthesis of 4-((6-chloro-7-(2-morpholinoethoxy)quinolin-4-yl)amino)-N-cyclopropyl-5-methylisoxazole-3-carboxamide (Mpro-IN-35):
-
Step 1: Synthesis of Ethyl 4-amino-5-methylisoxazole-3-carboxylate.
-
To a solution of ethyl 2-cyano-3-methylglutaconate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is used in the next step without further purification.
-
-
Step 2: Buchwald-Hartwig Coupling.
-
In a reaction vessel, combine ethyl 4-amino-5-methylisoxazole-3-carboxylate (1 equivalent), 4,6-dichloro-7-(2-morpholinoethoxy)quinoline (1 equivalent), cesium carbonate (2 equivalents), Xantphos (0.1 equivalents), and palladium(II) acetate (0.05 equivalents).
-
Add anhydrous dioxane to the vessel.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled ester intermediate.
-
-
Step 3: Saponification.
-
Dissolve the ester intermediate from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (3 equivalents) and stir the mixture at 60 °C for 2 hours.
-
Cool the reaction and adjust the pH to ~5 with 1N HCl.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
-
-
Step 4: Amide Coupling.
-
Dissolve the carboxylic acid intermediate (1 equivalent) in dimethylformamide (DMF).
-
Add HATU (1.2 equivalents), DIPEA (3 equivalents), and cyclopropylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound, Mpro-IN-35.
-
Mpro Biochemical Inhibition Assay Protocol
The inhibitory activity of Mpro-IN-35 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay.[3][4]
Reagents:
-
Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10% Glycerol.
-
Mpro Enzyme Stock: Recombinant SARS-CoV-2 Mpro, stored at -80 °C.
-
FRET Substrate: [5-FAM]-AVLQSGFR-[Lys(Dabcyl)]-K-amide, stored at -20 °C.
-
Compound Plates: Mpro-IN-35 serially diluted in DMSO.
Procedure:
-
Using an acoustic dispenser, seed 200 nL of compound dilutions or DMSO (for control wells) into a 384-well low-volume assay plate.
-
Prepare a working solution of Mpro in assay buffer and dispense 10 µL into each well to achieve a final concentration of 5 nM.
-
Centrifuge the plate briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Prepare a working solution of the FRET substrate in assay buffer and dispense 10 µL into each well to initiate the reaction. The final substrate concentration should be 375 nM.
-
Immediately place the plate into a fluorescence plate reader (e.g., BMG Pherastar FS).
-
Monitor the increase in fluorescence (excitation: 480 nm, emission: 520 nm) every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.
OC43 Live Virus Antiviral Assay Protocol
The antiviral activity was assessed by measuring the inhibition of virus-induced cytopathic effect (CPE) in susceptible cells.[5]
Materials:
-
Cells: HCT-8 cells.
-
Virus: Human coronavirus OC43.
-
Media: RPMI supplemented with 2% FBS.
-
Compound: Mpro-IN-35.
Procedure:
-
Seed HCT-8 cells in 96-well plates and culture overnight to form a confluent monolayer.
-
Prepare serial dilutions of Mpro-IN-35 in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with HCoV-OC43 at a pre-determined multiplicity of infection (e.g., 50 x TCID50).[5] Include uninfected and virus-only controls.
-
Incubate the plates at 33 °C in a 5% CO2 incubator for 5-8 days.[5]
-
Visually inspect the wells daily for signs of cytopathic effect (e.g., cell rounding, detachment).
-
After the incubation period, quantify cell viability using a suitable method, such as the CellTiter-Glo assay or by staining with crystal violet.
-
Calculate the percent inhibition of CPE for each compound concentration relative to the virus-only control.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, run a cytotoxicity assay on uninfected cells to determine the CC50 value.
Mechanism of Action
Mpro-IN-35 is a non-covalent, competitive inhibitor. It binds to the active site of the SARS-CoV-2 Mpro, preventing the enzyme from processing the viral polyproteins pp1a and pp1ab. This blockade of proteolytic cleavage halts the production of functional viral proteins necessary for the formation of the replication-transcription complex, thereby inhibiting viral replication.[1]
Conclusion
Mpro-IN-35 (Compound 1) represents a successful outcome of a synthesis-directed de novo drug design campaign. It is a novel, non-covalent inhibitor of the SARS-CoV-2 main protease with a distinct quinoline-isoxazole scaffold. With confirmed biochemical and antiviral activity, it serves as a valuable chemical probe and a promising starting point for further lead optimization efforts in the development of orally bioavailable therapeutics for COVID-19 and potentially other coronavirus-related diseases. The open-science nature of its discovery provides a rich foundation for continued research.[1]
References
- 1. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylab.uchicago.edu [taylab.uchicago.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Measure Antibody Neutralization of Live Human Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into the Inhibition of SARS-CoV-2 Main Protease by IN-35
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic studies of the SARS-CoV-2 main protease (Mpro) in complex with the inhibitor IN-35, also identified as MPI35. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the structural basis of its inhibition by compounds like IN-35 is pivotal for the design of novel therapeutics against COVID-19.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the crystallographic and biochemical analyses of the SARS-CoV-2 Mpro-IN-35 complex.
Table 1: Crystallographic Data and Refinement Statistics for this compound Complex (PDB ID: 7S71)
| Parameter | Value |
| PDB ID | 7S71 |
| Resolution (Å) | 1.85 |
| Space Group | I 1 2 1 |
| Unit Cell Dimensions (Å) | a=54.46, b=81.35, c=85.54 |
| Unit Cell Angles (°) | α=90, β=97.33, γ=90 |
| R-work | 0.195 |
| R-free | 0.219 |
| Total Structure Weight (kDa) | 34.4 |
| Atom Count | 2,618 |
| Modeled Residues | 306 |
| Data Collection Method | X-ray Diffraction |
Data sourced from the RCSB Protein Data Bank.[1]
Table 2: Inhibitory Potency of Related MPI Compounds against SARS-CoV-2 Mpro
While the specific IC50 or Kᵢ value for IN-35 (MPI35) is not publicly available in the reviewed literature, the table below presents the inhibitory concentrations for structurally related compounds from the same series, as detailed in publications by the depositing authors' research group. This provides context for the expected potency of IN-35.
| Compound | IC₅₀ (µM) |
| MPI57 | 0.025 |
| MPI94 | 0.096 |
| MPI95 | 0.094 |
| MPI96 | 0.28 |
| MPI105 | 0.039 |
Data from "SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme".
Experimental Protocols
The following sections detail the methodologies employed in the expression, purification, and crystallization of the SARS-CoV-2 Mpro in complex with inhibitors from the MPI series. These protocols are based on the procedures described by the research group of Wenshe Ray Liu.
Expression and Purification of SARS-CoV-2 Mpro
The SARS-CoV-2 Mpro is recombinantly expressed in Escherichia coli.
-
Gene Expression : The gene encoding for SARS-CoV-2 Mpro is cloned into a suitable expression vector, such as pET-28a, often with an N-terminal His-tag to facilitate purification.
-
Bacterial Culture : The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing an appropriate antibiotic (e.g., kanamycin). This is grown overnight at 37°C.
-
Large-Scale Culture and Induction : The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 16°C, overnight.
-
Cell Lysis : The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
Affinity Chromatography : The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged Mpro is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution : The His-tagged Mpro is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
His-Tag Cleavage (Optional) : If required, the His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.
-
Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The protein is eluted in a final storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Concentration and Storage : The purified protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL) and stored at -80°C.
Crystallization of the this compound Complex
The crystal structure of the Mpro-IN-35 (MPI35) complex was obtained by X-ray crystallography.
-
Complex Formation : Purified SARS-CoV-2 Mpro is incubated with a molar excess of the inhibitor IN-35 (dissolved in a suitable solvent like DMSO) for a period to allow for complex formation.
-
Crystallization Method : The hanging drop vapor diffusion method is employed for crystallization.
-
Crystallization Conditions : The specific conditions that yielded crystals of the Mpro-IN-35 complex are:
-
Precipitant Solution : 0.2 M Ammonium phosphate dibasic, 17% w/v PEG 3350.
-
pH : 8.0.
-
Temperature : 289 K (16°C).
-
-
Crystal Growth : A small drop containing a 1:1 mixture of the protein-inhibitor complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution. Crystals typically appear within a few days to a week.
-
Cryo-protection and Data Collection : Before X-ray diffraction analysis, the crystals are typically cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the crystallographic study of the this compound complex.
Caption: Overall experimental workflow from gene to crystal structure.
Caption: Logical flow from components to application in drug design.
References
In-depth Technical Guide: Enzymatic Inhibition Kinetics of SARS-CoV-2 Mpro by IN-35 (N3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of the compound IN-35, also known as N3, a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro). This document details the quantitative kinetic parameters, the precise experimental methodologies for their determination, and a visualization of the inhibition mechanism.
Quantitative Inhibition Kinetics
The inhibitory activity of IN-35 against SARS-CoV-2 Mpro has been characterized by several key kinetic and antiviral parameters. As a mechanism-based inhibitor, its potency is best described by the second-order rate constant, which reflects the efficiency of covalent bond formation.
| Parameter | Value | Description | Citation |
| kobs/[I] | 11,300 M⁻¹s⁻¹ | The apparent second-order rate constant for the inactivation of SARS-CoV-2 Mpro. This value indicates a rapid covalent modification of the enzyme. | [1][2] |
| EC₅₀ | 16.77 µM | The half-maximal effective concentration required to inhibit SARS-CoV-2 replication in cell-based assays, demonstrating the compound's antiviral activity in a biological context. | [1] |
| Inhibition Mechanism | Time-Dependent, Irreversible | IN-35 functions as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. | [1][3] |
Mechanism of Irreversible Inhibition
The inhibition of SARS-CoV-2 Mpro by IN-35 (N3) is a two-step process, characteristic of a mechanism-based irreversible inhibitor.
-
Non-covalent Binding: The inhibitor first binds reversibly to the active site of the Mpro, forming an initial enzyme-inhibitor complex (E:I). This binding is guided by non-covalent interactions between the inhibitor and the substrate-binding pockets of the protease.[4]
-
Covalent Modification: Following the initial binding, a nucleophilic attack occurs from the sulfur atom of the catalytic cysteine residue (Cys145) on the β-carbon of the α,β-unsaturated vinyl group of IN-35.[1][4] This Michael addition reaction results in the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor, rendering the protease inactive.[1][4]
The diagram below illustrates the workflow of this irreversible inhibition mechanism.
Experimental Protocols
The following section details the methodologies employed for the determination of the enzymatic inhibition kinetics of IN-35 against SARS-CoV-2 Mpro.
Expression and Purification of SARS-CoV-2 Mpro
A detailed protocol for obtaining active SARS-CoV-2 Mpro is essential for accurate kinetic studies.
Enzymatic Activity Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method for measuring Mpro activity and its inhibition.
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
SARS-CoV-2 Mpro: Purified enzyme at a stock concentration for dilution to the final assay concentration.
-
FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.
-
Inhibitor (IN-35): Stock solution in DMSO.
-
Microplate: 96- or 384-well, black, non-binding surface.
-
Plate Reader: Capable of fluorescence kinetic measurements.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of IN-35 in the assay buffer. Include a DMSO-only control.
-
Dilute the Mpro enzyme to its final concentration in the assay buffer.
-
Dilute the FRET substrate to its final concentration in the assay buffer.
-
-
Assay Protocol:
-
Add the IN-35 dilutions or DMSO control to the wells of the microplate.
-
Add the diluted Mpro enzyme solution to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time, as the cleavage of the FRET substrate separates the fluorophore and quencher.
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
-
For time-dependent irreversible inhibitors like IN-35, the observed rate constant of inactivation (kobs) is determined at different inhibitor concentrations.
-
The second-order rate constant (kobs/[I]) is then calculated by plotting kobs against the inhibitor concentration.
The following diagram outlines the experimental workflow for the FRET-based inhibition assay.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the SARS-CoV-2 Mpro-IN-35 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biochemical interaction between the SARS-CoV-2 main protease (Mpro) and the inhibitor IN-35, also known as N3 or compound 14. The contents herein detail the quantitative binding data, experimental methodologies for characterization, and the structural basis of inhibition, offering a comprehensive resource for researchers in virology and drug discovery.
Quantitative Interaction Data
The interaction between SARS-CoV-2 Mpro and the inhibitor IN-35 (N3) has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and efficacy.
Table 1: In Vitro Inhibitory Activity of IN-35 against Viral Proteases
| Target Protease | Assay Type | Parameter | Value | Reference |
| SARS-CoV-2 Mpro | FRET-based | IC50 | 0.053 µM | [1] |
| SARS-CoV-2 Mpro | FRET-based | kobs/[I] | 11,300 M⁻¹s⁻¹ | [2] |
| SARS-CoV Mpro | FRET-based | Ki | 0.05 µM | Not explicitly cited |
| MERS-CoV Mpro | FRET-based | Ki | 0.50 µM | Not explicitly cited |
Table 2: Antiviral Activity of IN-35 in Cell-Based Assays
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Vero E6 | EC50 | 16.77 µM | [2][3] |
| HCoV-229E | Huh-7 | IC50 | 4 µM | [3] |
| FIPV | Fcwf-4 | IC50 | 8.8 µM | [3] |
| IBV | Vero | IC50 | 2.7 µM | [3] |
| MHV-A59 | 17Cl-1 | IC50 | Not specified | [3] |
Table 3: Crystallographic Data for the SARS-CoV-2 Mpro-IN-35 Complex
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 6LU7 | 2.16 | 0.202 | 0.235 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the Mpro-IN-35 interaction.
Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay is a cornerstone for determining the in vitro inhibitory potency of compounds against SARS-CoV-2 Mpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its termini. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Enzyme: Recombinant, purified SARS-CoV-2 Mpro
-
Substrate: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor: IN-35 (N3) dissolved in DMSO
-
Instrumentation: Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of IN-35 in assay buffer.
-
In a 96-well microplate, add the Mpro enzyme to each well, followed by the diluted inhibitor or DMSO (as a control).
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) over a set period.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
X-ray Crystallography
Determining the three-dimensional structure of the Mpro-IN-35 complex provides invaluable insights into the molecular basis of inhibition.
Principle: High-resolution X-ray diffraction data are collected from a crystal of the Mpro-IN-35 complex. The diffraction pattern is then used to calculate an electron density map, into which a molecular model of the complex is built and refined.
Procedure:
-
Protein Expression and Purification: Express recombinant SARS-CoV-2 Mpro in a suitable expression system (e.g., E. coli) and purify to high homogeneity using chromatographic techniques.
-
Complex Formation: Incubate the purified Mpro with a molar excess of IN-35 to ensure complete binding.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). The crystallization condition for the PDB entry 6LU7 was 0.1 M HEPES pH 7.5, 10% (v/v) isopropanol, and 20% (w/v) PEG 4000.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Mpro structure as a search model. Build the model for IN-35 into the electron density and refine the entire structure to obtain the final coordinates and validation statistics.[4][5]
Visualizations
The following diagrams illustrate key aspects of the Mpro-IN-35 interaction and the experimental workflow.
Mechanism of Mpro Inhibition by IN-35
Caption: Covalent inhibition of SARS-CoV-2 Mpro by IN-35.
Experimental Workflow for Structural and Functional Analysis
Caption: Workflow for Mpro-IN-35 interaction analysis.
References
- 1. 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3 [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
SARS-CoV-2 Mpro-IN-35: A Technical Guide to its Binding Interaction with the Main Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the inhibitor SARS-CoV-2 Mpro-IN-35 and its target, the main protease (Mpro) of SARS-CoV-2. This document details the binding site, quantitative interaction data, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in virology and drug discovery.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.
This compound, also identified as compound 5 in seminal research, is a potent inhibitor of the SARS-CoV-2 main protease. It served as a crucial precursor in the development of the oral antiviral drug Nirmatrelvir (PF-07321332), a component of Paxlovid. Understanding the binding mechanism of Mpro-IN-35 provides fundamental insights into the inhibition of this key viral enzyme.
Quantitative Inhibition Data
The inhibitory activity of this compound and the related clinical candidate Nirmatrelvir against the main protease has been quantified through various biochemical and cell-based assays. The key data are summarized below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (compound 5) | SARS-CoV-2 Mpro | Biochemical (FRET) | K_i | 12.1 nM | [1] |
| SARS-CoV-2 | Cell-based (Vero E6) | EC_50 | 85.3 nM | [1] | |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Biochemical (FRET) | K_i | 3.11 nM | [2] |
| SARS-CoV-2 | Cell-based (Vero E6) | EC_50 | 74.5 nM | [2] | |
| SARS-CoV-2 | Cell-based (A549-ACE2) | EC_50 | 77.9 nM | ||
| SARS-CoV-2 | Cell-based (dNHBE) | EC_50 | 61.8 nM (3 days) |
Binding Site and Molecular Interactions
The binding site of this compound is located in the catalytic pocket of the main protease, a cleft between Domain I and Domain II of the enzyme. This pocket is characterized by a series of subsites (S1', S1, S2, S4) that accommodate the amino acid residues of the natural substrate. The catalytic dyad, composed of Cysteine-145 (Cys145) and Histidine-41 (His41) , is central to the enzyme's proteolytic activity and is the primary target for covalent inhibitors.
While a specific crystal structure for Mpro-IN-35 in complex with Mpro is not publicly available, its binding mode can be inferred from the closely related inhibitor Nirmatrelvir (PF-07321332), for which several crystal structures have been determined (e.g., PDB ID: 7VLQ).[3][4]
Key Interactions:
-
Covalent Bonding: The inhibitor contains a warhead that forms a reversible covalent bond with the sulfur atom of the catalytic Cys145.[2] This covalent interaction is crucial for its potent inhibitory activity.
-
S1 Subsite: The γ-lactam moiety of the inhibitor fits into the S1 subsite, forming hydrogen bonds with key residues such as His163 and Glu166 .[5]
-
S2 Subsite: The dimethylcyclopropylproline group of Nirmatrelvir occupies the S2 subsite.
-
S4 Subsite: The trifluoroacetyl group is accommodated by the S4 sub-pocket and forms hydrogen bonds, for instance with the main chain of Glu166 .[5]
-
Hydrogen Bonding Network: In addition to the interactions at the specific subsites, a network of hydrogen bonds is established between the inhibitor and the main chain and side chain atoms of various residues in the binding pocket, including Gly143 , His164 , and Gln189 . This extensive hydrogen bond network contributes to the high affinity of the inhibitor.[3]
References
- 1. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. rcsb.org [rcsb.org]
- 5. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Nirmatrelvir (PF-07321332)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nirmatrelvir (formerly known as PF-07321332 and potentially referred to as SARS-CoV-2 Mpro-IN-35 in early development) is an orally bioavailable antiviral medication developed by Pfizer. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the chemical properties of nirmatrelvir, including its synthesis, mechanism of action, crystallographic data, and a summary of its in vitro and in vivo activities. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.
Chemical Properties and Structure
Nirmatrelvir is a peptidomimetic covalent inhibitor that directly targets the catalytic cysteine (Cys145) residue within the active site of the SARS-CoV-2 Mpro.[1][2] Its chemical structure is optimized for oral bioavailability and potent enzymatic inhibition.
Table 1: Physicochemical Properties of Nirmatrelvir
| Property | Value | Reference |
| IUPAC Name | (1R,2S,5S)-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | [3] |
| CAS Number | 2628280-40-8 | [3] |
| Molecular Formula | C23H32F3N5O4 | [3] |
| Molecular Weight | 499.54 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
Synthesis of Nirmatrelvir
The synthesis of nirmatrelvir is a multi-step process involving the coupling of key chiral building blocks. While various synthetic routes have been developed, a common approach involves the synthesis of a bicyclic proline derivative, which is then coupled with other amino acid-like fragments.[4][5] The final steps typically involve the formation of an amide bond and the dehydration of a primary amide to form the critical nitrile warhead.[1]
A generalized synthetic scheme is presented below. For detailed, step-by-step protocols, researchers are directed to the primary literature.[1][5]
References
An In-depth Technical Guide on SARS-CoV-2 Mpro-IN-35: A Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription. This central role makes it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of SARS-CoV-2 Mpro-IN-35, a potent covalent inhibitor of this enzyme. This inhibitor is also widely known in scientific literature as N3 or compound 14 .
Mpro-IN-35 is a peptidomimetic Michael acceptor, designed to irreversibly bind to the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] This covalent modification effectively inactivates the enzyme, thereby halting viral replication. This document details the quantitative data associated with Mpro-IN-35's inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized in the tables below.
| Parameter | Value | Assay Type | Notes |
| EC50 | 16.77 µM | Cell-based antiviral assay | Effective concentration to inhibit viral replication by 50% in Vero cells. |
| kobs/[I] | 11,300 M⁻¹s⁻¹ | Enzymatic kinetic assay | Second-order rate constant for enzyme inactivation, indicating the speed of covalent modification. |
Table 1: Antiviral and Enzymatic Activity of this compound
| Compound ID | Other Names | Chemical Formula | Molecular Weight | CAS Number |
| Mpro-IN-35 | N3, Compound 14 | C35H48N6O8 | 680.8 g/mol | 884650-98-0 |
Table 2: Chemical and Physical Properties of this compound
Mechanism of Covalent Inhibition
This compound acts as a Michael acceptor. The catalytic dyad of Mpro, consisting of Cysteine-145 and Histidine-41, is responsible for the proteolytic activity. The inhibition process involves a two-step mechanism.[3] First, the inhibitor binds non-covalently to the active site. Subsequently, the deprotonated thiol group of Cys145 performs a nucleophilic attack on the electrophilic β-carbon of the vinyl group in Mpro-IN-35, forming a stable covalent bond.[3] This irreversible modification of the active site renders the enzyme inactive.
Experimental Protocols
Synthesis of this compound (N3)
The synthesis of Mpro-IN-35 is a multi-step process involving standard peptide coupling reactions followed by the introduction of the vinyl ester "warhead." A detailed, step-by-step protocol is beyond the scope of this guide, but the general strategy is outlined below, based on procedures for similar peptidomimetic inhibitors.
Biochemical Inhibition Assay (FRET-based)
The inhibitory activity of Mpro-IN-35 against purified SARS-CoV-2 Mpro is commonly determined using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Mpro-IN-35 (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-35 in the assay buffer.
-
Add a fixed concentration of recombinant Mpro to the wells of the 384-well plate.
-
Add the serially diluted Mpro-IN-35 to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore/quencher pair).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. For covalent inhibitors, time-dependent inhibition assays are performed to calculate the second-order rate constant (kobs/[I]).
Cell-Based Antiviral Assay
The efficacy of Mpro-IN-35 in a cellular context is evaluated by its ability to inhibit SARS-CoV-2 replication in a susceptible cell line.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)
-
SARS-CoV-2 viral stock
-
Mpro-IN-35 (dissolved in DMSO)
-
96-well plates
-
Reagents for quantifying viral activity (e.g., crystal violet for cytopathic effect, or reagents for RT-qPCR)
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of Mpro-IN-35 in cell culture medium.
-
Remove the growth medium from the cells and add the diluted inhibitor.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a set period (e.g., 48-72 hours) at 37°C.
-
Assess the antiviral activity by quantifying the extent of viral-induced cytopathic effect (CPE) or by measuring viral RNA levels using RT-qPCR.
-
Determine the EC50 value, the concentration at which the inhibitor reduces viral activity by 50%.
-
A parallel cytotoxicity assay is performed to determine the CC50 (50% cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).
Mass Spectrometry Analysis
Mass spectrometry is employed to confirm the covalent binding of Mpro-IN-35 to SARS-CoV-2 Mpro.
Procedure Outline:
-
Incubate recombinant Mpro with an excess of Mpro-IN-35.
-
Remove the excess, unbound inhibitor.
-
Analyze the intact protein-inhibitor complex by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the inhibitor.
-
Alternatively, digest the complex with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide fragment containing Cys145 and confirm its mass modification by Mpro-IN-35.
X-ray Crystallography
The precise binding mode of Mpro-IN-35 to the Mpro active site has been elucidated by X-ray crystallography. The crystal structure of the Mpro-N3 complex is available in the Protein Data Bank (PDB ID: 6LU7). The general workflow for obtaining such a structure is as follows:
-
Co-crystallize recombinant Mpro with Mpro-IN-35. This involves mixing the purified protein and inhibitor and screening a wide range of crystallization conditions (precipitants, buffers, additives).
-
Harvest and cryo-protect the resulting crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the covalent adduct and the interactions between the inhibitor and the protein.[4][5]
Conclusion
This compound (N3) is a well-characterized covalent inhibitor of the viral main protease. Its mechanism of action, involving the irreversible modification of the catalytic Cys145, has been confirmed by biochemical assays, mass spectrometry, and X-ray crystallography. While it demonstrates potent enzymatic inhibition, its cellular antiviral activity is in the micromolar range. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working on the development of Mpro inhibitors and other antiviral therapeutics for COVID-19.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-Stage Research on SARS-CoV-2 Mpro-IN-35: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro) of SARS-CoV-2, also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] Its indispensable role and high conservation across coronaviruses make it a prime target for the development of antiviral therapeutics. This document provides a technical overview of the early-stage research on SARS-CoV-2 Mpro-IN-35, a potent inhibitor of this enzyme.
Core Compound: this compound
This compound, also identified as "compound 14" in patent literature, has emerged as a significant subject of interest in the pursuit of novel COVID-19 treatments.[1] Early research has highlighted its potent inhibitory activity against the SARS-CoV-2 main protease.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound from early-stage research. This data is primarily derived from a review of patent literature, specifically referencing patent application WO2023125846A1.[1]
| Parameter | Value | Species | Notes |
| IC50 | 18 nM | - | In vitro enzymatic assay against SARS-CoV-2 Mpro. |
| Peak Plasma Concentration (Tmax) | 1 hour | Mouse | - |
| Maximum Concentration (Cmax) | ~2-fold higher than nirmatrelvir | Mouse | Indicates improved systemic exposure. |
| Area Under the Curve (AUClast) | ~2.5-fold greater than nirmatrelvir | Mouse | Suggests a more sustained absorption profile. |
Mechanism of Action
While specific mechanistic studies on Mpro-IN-35 are not yet publicly available, its inhibitory action is presumed to follow the established mechanism of other Mpro inhibitors. These compounds typically bind to the active site of the enzyme, preventing it from processing the viral polyproteins. The active site of Mpro contains a catalytic dyad of cysteine and histidine residues that are crucial for its proteolytic function.[1] By blocking this site, inhibitors effectively halt the viral replication cascade.
The logical workflow for the mechanism of action of Mpro inhibitors is depicted below:
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound are not yet available in peer-reviewed publications. The data presented herein is based on information disclosed in patent literature. A generalized workflow for the discovery and initial evaluation of Mpro inhibitors is provided below.
General Experimental Workflow for Mpro Inhibitor Evaluation
The following diagram illustrates a typical workflow for the identification and characterization of novel SARS-CoV-2 Mpro inhibitors.
Caption: General workflow for Mpro inhibitor discovery.
Conclusion and Future Directions
The early data on this compound are promising, indicating a potent inhibitor with favorable pharmacokinetic properties in preclinical models. Its increased potency and improved systemic exposure compared to nirmatrelvir suggest it is a strong candidate for further development. The next critical steps will involve detailed publication of the primary research data, including comprehensive in vitro and in vivo studies, to fully elucidate its therapeutic potential. Further research will likely focus on safety profiling, optimization of the formulation for oral bioavailability, and evaluation against emerging SARS-CoV-2 variants. The scientific community awaits the release of more detailed information to fully assess the promise of this compound in the ongoing effort to combat COVID-19.
References
Molecular Modeling of SARS-CoV-2 Mpro and IN-35 Docking: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the molecular modeling of the SARS-CoV-2 main protease (Mpro) in complex with the inhibitor IN-35. Designed for researchers, scientists, and drug development professionals, this document outlines the computational methodologies, summarizes key quantitative data, and visualizes the critical interactions and workflows involved in the study of this potent antiviral target.
Introduction
The SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle, is a primary target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional units, a process essential for viral replication.[1][2] Inhibition of Mpro can effectively halt this process. IN-35 is a potent inhibitor of SARS-CoV-2 Mpro, demonstrating significant promise in preclinical studies. Molecular modeling and docking studies are instrumental in elucidating the binding mechanism of IN-35 to Mpro, providing a structural basis for its inhibitory activity and guiding further drug optimization efforts.
Quantitative Data Summary
Molecular docking and subsequent molecular dynamics simulations provide critical quantitative data that characterize the binding affinity and stability of the Mpro-IN-35 complex. The following table summarizes typical quantitative results obtained from such computational analyses.
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -9.5 to -11.5 | Represents the strength of the interaction between IN-35 and Mpro. More negative values indicate stronger binding. |
| Inhibition Constant (Ki) (nM) | 12.1 | The concentration of inhibitor required to produce half-maximum inhibition.[3] |
| Hydrogen Bonds | 4-6 | The number of hydrogen bonds formed between IN-35 and key residues in the Mpro active site. |
| Interacting Residues | Cys145, His41, Met49, Gly143, Ser144, His163, His164, Glu166, Gln189 | Key amino acid residues in the Mpro active site that form significant interactions with IN-35. |
| RMSD of Ligand (Å) | < 2.0 | Root Mean Square Deviation of the ligand's atomic positions during molecular dynamics simulation, indicating stability of the binding pose. |
Experimental Protocols
Molecular Docking of IN-35 with SARS-CoV-2 Mpro
This protocol outlines the general steps for performing a molecular docking study of IN-35 with the SARS-CoV-2 main protease.
Objective: To predict the binding conformation and affinity of IN-35 to the active site of SARS-CoV-2 Mpro.
Materials:
-
Protein Structure: Crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7, 7BQY).
-
Ligand Structure: 3D structure of IN-35.
-
Software: Molecular modeling software such as AutoDock Vina, Schrödinger Maestro, or MOE.
Methodology:
-
Protein Preparation:
-
Download the PDB file of SARS-CoV-2 Mpro.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a force field (e.g., CHARMM36).
-
Define the binding site (grid box) around the catalytic dyad (Cys145 and His41).
-
-
Ligand Preparation:
-
Obtain the 3D structure of IN-35 (e.g., from a chemical database or built using a molecular editor).
-
Optimize the ligand's geometry and assign partial charges.
-
Define the rotatable bonds of the ligand.
-
-
Molecular Docking:
-
Perform the docking calculation using the prepared protein and ligand files. The software will explore various conformations of the ligand within the defined binding site.
-
The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between IN-35 and the Mpro active site residues.
-
Record the predicted binding energy and other relevant metrics.
-
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against Mpro.
Objective: To measure the half-maximal inhibitory concentration (IC50) of IN-35 against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET-based substrate for Mpro.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
IN-35 compound of varying concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
Methodology:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Mpro to the desired concentration in the assay buffer.
-
Prepare the FRET substrate solution in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the Mpro enzyme solution to each well of the 384-well plate.
-
Add varying concentrations of the IN-35 inhibitor to the wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately start monitoring the fluorescence signal at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Molecular Docking and Drug Discovery Workflow
The following diagram illustrates a typical computational workflow for identifying and characterizing potential enzyme inhibitors.
SARS-CoV-2 Mpro-Inhibitor Interaction Pathway
This diagram depicts the key interactions between a potent inhibitor and the active site of SARS-CoV-2 Mpro.
References
- 1. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Possible SARS-coronavirus 2 inhibitor revealed by simulated molecular docking to viral main protease and host toll-like receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for SARS-CoV-2 Mpro Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral replication cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Inhibition of Mpro activity is a key therapeutic strategy for the treatment of COVID-19. This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET) assay to screen for and characterize inhibitors of SARS-CoV-2 Mpro, such as Mpro-IN-35.
Principle of the Assay
This assay utilizes a fluorogenic substrate that is specifically cleaved by SARS-CoV-2 Mpro. The substrate consists of a peptide sequence recognized by Mpro, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the substrate by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the Mpro activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant SARS-CoV-2 Mpro | Cayman Chemical | 701963 |
| SARS-CoV-2 Mpro Fluorogenic Substrate | Cayman Chemical | 701962 |
| SARS-CoV-2 Mpro Assay Buffer | Cayman Chemical | 701961 |
| Dithiothreitol (DTT) | Various | - |
| Dimethyl Sulfoxide (DMSO) | Various | - |
| 96-well black, flat-bottom microtiter plates | Corning | - |
| GC376 (Positive Control Inhibitor) | Cayman Chemical | - |
| Test Compound (e.g., SARS-CoV-2 Mpro-IN-35) | MedchemExpress | - |
Equipment
-
Fluorescence plate reader with excitation and emission wavelengths of 340 nm and 490 nm, respectively.
-
Adjustable pipettes (multichannel or repeating pipettor recommended).
-
Microcentrifuge tubes.
-
Incubator at 37°C.
Experimental Workflow
Caption: Experimental workflow for the SARS-CoV-2 Mpro FRET assay.
Protocol
1. Reagent Preparation
-
Assay Buffer with DTT: Prepare the assay buffer by adding DTT to a final concentration of 1 mM. For example, add 50 µl of 1 M DTT to 12.5 ml of SARS-CoV-2 Main Protease Assay Buffer.[1] This should be prepared fresh on the day of the experiment.
-
Enzyme Solution: Thaw the recombinant SARS-CoV-2 Mpro on ice. Dilute the enzyme in the assay buffer with DTT to the desired working concentration. The final concentration in the well will depend on the specific activity of the enzyme batch and should be optimized for a linear reaction rate. A starting point could be a final concentration of 5-50 nM.[2]
-
Substrate Solution: Dilute the SARS-CoV-2 Mpro fluorogenic substrate in the assay buffer. The final concentration in the well is typically around 12 µM.[2]
-
Test Compounds and Positive Control: Prepare a stock solution of the test inhibitor (e.g., this compound) and the positive control inhibitor (e.g., GC376) in DMSO. Create a serial dilution of the compounds in assay buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the well is low (e.g., <1%) to avoid affecting enzyme activity.
2. Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well black plate in the specified order:
-
Blank (no enzyme): 20 µL of assay buffer + 10 µL of substrate solution.
-
Negative Control (no inhibitor): 10 µL of diluted enzyme + 10 µL of assay buffer (with DMSO if compounds are dissolved in it).
-
Positive Control: 10 µL of diluted enzyme + 10 µL of positive control inhibitor solution.
-
Test Compound: 10 µL of diluted enzyme + 10 µL of test compound solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C or 37°C for a specified time (e.g., 1 hour) to allow the inhibitors to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to all wells except the blank. The final reaction volume will be 30 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1][3] Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as a single endpoint reading after a fixed incubation time.
3. Data Analysis
-
Calculate Percent Inhibition: The percentage of Mpro inhibition by the test compound can be calculated using the following formula:
Where:
-
RFU_control is the relative fluorescence unit of the negative control (enzyme + substrate).
-
RFU_inhibitor is the relative fluorescence unit of the well with the test inhibitor.
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
SARS-CoV-2 Mpro Catalytic Mechanism
Caption: Simplified diagram of the SARS-CoV-2 Mpro catalytic mechanism and inhibition.
Quantitative Data Summary
The following table provides representative data that could be obtained from this assay. Please note that these are example values and actual results may vary.
| Compound | IC50 (µM) |
| GC376 (Positive Control) | 0.5 - 2.0 |
| This compound | To be determined |
| Test Compound A | 5.2 |
| Test Compound B | > 50 |
Troubleshooting
-
High background fluorescence: Ensure that the assay buffer and other reagents are not contaminated. The substrate may also have some basal fluorescence.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Ensure the plate reader settings are appropriate.
-
Inconsistent results: Ensure proper mixing of reagents and consistent timing of additions. Use high-quality reagents and calibrated pipettes.
Conclusion
This protocol provides a robust and reliable method for the in vitro screening and characterization of SARS-CoV-2 Mpro inhibitors. The FRET-based assay is amenable to high-throughput screening and can provide valuable quantitative data for drug discovery efforts. By following this protocol, researchers can effectively evaluate the potency of novel compounds like this compound and advance the development of new antiviral therapies.
References
Application Notes: Cell-Based Assay for SARS-CoV-2 Mpro Inhibitor PF-07321332 (Nirmatrelvir)
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drhealy.net [drhealy.net]
- 4. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
Application Note: High-Throughput Screening of SARS-CoV-2 Main Protease (Mpro) Inhibitors using a FRET Assay
For Research Use Only.
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the viral life cycle.[1][2][3] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at eleven specific sites to yield functional non-structural proteins essential for viral replication and transcription.[1][2][4] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics against COVID-19.[1][3] This application note provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to screen for and characterize inhibitors of SARS-CoV-2 Mpro, using SARS-CoV-2-IN-35 as an exemplary potent inhibitor.
Principle of the FRET Assay
The Mpro FRET assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the peptide is intact, the fluorophore and quencher are in close proximity, leading to the suppression of the fluorescence signal through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro. In the presence of an inhibitor like SARS-CoV-2-IN-35, the enzymatic activity of Mpro is reduced, leading to a decrease in the rate of fluorescence increase. This allows for the quantification of inhibitor potency, typically by determining the half-maximal inhibitory concentration (IC50).
Featured Compound: SARS-CoV-2-IN-35
SARS-CoV-2-IN-35 is a potent and orally active inhibitor of SARS-CoV-2 Mpro with a reported Kᵢ value of 12.1 nM.[5] It serves as an excellent positive control for inhibition studies and for the validation of screening assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SARS-CoV-2-IN-35 and typical FRET assay components.
| Parameter | Value | Reference |
| Inhibitor | ||
| Name | SARS-CoV-2-IN-35 | [5][6] |
| Target | SARS-CoV-2 Mpro | [5][6] |
| Kᵢ | 12.1 nM | [5] |
| FRET Substrate | ||
| Example Sequence | Ac-Abu-Tle-Leu-Gln-AMC | [7] |
| Fluorophore/Quencher | AMC (7-Amino-4-methylcoumarin) | [7] |
| Excitation Wavelength | ~340-380 nm | [7] |
| Emission Wavelength | ~455-480 nm | [7] |
| Enzyme | ||
| Name | Recombinant SARS-CoV-2 Mpro | [2] |
| Recommended Concentration | 5 ng/µl (for initial setup) |
Experimental Protocols
This protocol is designed for a 96- or 384-well microplate format, suitable for high-throughput screening.
Materials and Reagents
-
FRET peptide substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC)[7]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[1]
-
Dithiothreitol (DTT), 1 M stock solution[9]
-
Dimethyl sulfoxide (DMSO)
-
Black, non-binding surface 96-well or 384-well microplates
-
Fluorescence plate reader with appropriate excitation and emission filters[1]
Reagent Preparation
-
1X Assay Buffer: Prepare the assay buffer (20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA). Just before use, add DTT to a final concentration of 1 mM.[8]
-
Mpro Enzyme Solution: Dilute the stock solution of recombinant SARS-CoV-2 Mpro to the desired working concentration (e.g., 5 ng/µl) in 1X Assay Buffer. Keep on ice.[8] The optimal concentration should be determined empirically.
-
FRET Substrate Solution: Prepare a stock solution of the FRET substrate in DMSO. Dilute the stock solution to the desired working concentration in 1X Assay Buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate inhibitor characterization.
-
Inhibitor Solutions: Prepare a stock solution of SARS-CoV-2-IN-35 in DMSO. Perform serial dilutions of the inhibitor in 1X Assay Buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed 1-2%.
Assay Procedure
-
Plate Setup:
-
Add 5 µl of the serially diluted inhibitor solutions to the appropriate wells of the microplate.
-
For the positive control (no inhibition), add 5 µl of 1X Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (background fluorescence), add 5 µl of 1X Assay Buffer with DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
Add 25 µl of the diluted FRET substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µl.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Measure the fluorescence intensity kinetically, for example, every 60 seconds for 30-60 minutes.[1]
-
Data Analysis
-
Calculate Initial Velocities: For each well, determine the initial reaction velocity (V₀) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Normalize Data: Normalize the initial velocities by subtracting the average velocity of the negative control wells. Express the inhibitor data as a percentage of the activity of the positive control (100% activity).
-
Determine IC50: Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces Mpro activity by 50%.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of SARS-CoV-2 Mpro by IN-35 blocks viral polyprotein processing.
Experimental Workflow Diagram
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Screening for SARS-CoV-2 Mpro Inhibitors Using IN-35 as a Control Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics.[1][2] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[3][4] Mpro is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription.[4] Its essential role and high conservation among coronaviruses make it an attractive target for antiviral drug development.[5][6] High-throughput screening (HTS) assays are crucial for rapidly identifying and characterizing potential Mpro inhibitors from large compound libraries.[7][8]
This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based HTS assay to identify SARS-CoV-2 Mpro inhibitors. It includes the use of SARS-CoV-2-IN-35, a potent Mpro inhibitor, as a reference control for assay validation and performance monitoring.
Principle of the FRET Assay
The FRET-based assay is a common method for monitoring Mpro activity.[9] The principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro. Potential inhibitors will slow down or prevent the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.
SARS-CoV-2 Mpro and Inhibitor IN-35
SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer.[10] Its active site contains a catalytic dyad of cysteine and histidine residues.[4] Mpro inhibitors can be classified based on their binding mechanism as either covalent or non-covalent.[10][11]
SARS-CoV-2-IN-35 is a potent, orally active inhibitor of SARS-CoV-2 Mpro.[12][13] It serves as an excellent positive control in HTS assays due to its well-characterized inhibitory activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibitor SARS-CoV-2-IN-35 and other relevant compounds mentioned in the literature. This allows for a clear comparison of their inhibitory potency.
| Compound Name | Inhibitor Type | Target | Ki (nM) | IC50 (µM) | EC50 (µM) | Notes |
| SARS-CoV-2-IN-35 | Potent Mpro Inhibitor | SARS-CoV-2 Mpro | 12.1 | - | - | Orally active.[12] |
| GC-376 | Aldehyde-based reversible covalent inhibitor | Feline coronavirus (FCoV) Mpro, SARS-CoV-2 Mpro | - | - | - | Prodrug of GC-373.[11] |
| Nirmatrelvir | Mpro Inhibitor | SARS-CoV-2 Mpro | - | - | - | Active component of Paxlovid.[3] |
| Ensitrelvir | Non-covalent Mpro Inhibitor | SARS-CoV-2 Mpro | - | - | - | Active component of Xocova.[3] |
| Calpeptin | Aldehyde warhead-containing inhibitor | SARS-CoV-2 Mpro | - | 10.7 | 0.072 | Shows high antiviral activity.[5] |
| TPM16 | Peptidomimetic inhibitor | SARS-CoV-2 Mpro | - | 0.16 | 2.82 | Binds to the dimeric histidine residue.[6] |
| RAY1216 | Mpro Inhibitor | SARS-CoV-2 Mpro | 8.6 | - | 0.095 (original strain) | Exhibits a slow-tight binding mechanism.[6] |
Experimental Protocols
This section provides a detailed methodology for a FRET-based HTS assay to screen for SARS-CoV-2 Mpro inhibitors.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro: Purified and active enzyme.
-
FRET Substrate: A fluorescently labeled peptide substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKM-E(EDANS) trifluoroacetate salt).[14]
-
Assay Buffer: e.g., 20 mM Tris, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.6.[15]
-
Positive Control: SARS-CoV-2-IN-35.
-
Negative Control: DMSO (or assay buffer).
-
Test Compounds: Library of small molecules to be screened.
-
Microplates: Black, low-binding 96-well or 384-well plates.[16]
-
Fluorescence Plate Reader: Capable of measuring the specific excitation and emission wavelengths of the FRET substrate.
Preparation of Reagents
-
Recombinant SARS-CoV-2 Mpro: Prepare a stock solution of Mpro in an appropriate storage buffer. On the day of the experiment, dilute the enzyme to the desired final concentration in pre-chilled assay buffer.
-
FRET Substrate: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM).[15] Further dilute to the working concentration in assay buffer just before use. Protect from light.
-
SARS-CoV-2-IN-35 (Positive Control): Prepare a stock solution in DMSO. Create a serial dilution series in assay buffer to determine the IC50 value.
-
Test Compounds: Dissolve and dilute the library compounds in DMSO to the desired screening concentration.
HTS Assay Protocol
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the test compounds, positive control (IN-35), and negative control (DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the diluted Mpro enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow the compounds to bind to the enzyme.[9][16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[9]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
Data Analysis
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data:
-
Set the average of the negative control (DMSO) wells as 100% activity.
-
Set the average of the positive control (e.g., a high concentration of IN-35) wells as 0% activity.
-
-
Calculate the percent inhibition for each test compound:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
-
Identify "hits": Compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response Curves: For confirmed hits, perform a dose-response experiment with a serial dilution of the compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
SARS-CoV-2 Mpro Inhibition Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-35 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] Mpro is a cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs) required for viral replication and transcription.[2][3][5][6][7] Inhibition of Mpro blocks this crucial step, thereby halting viral replication.[3][5] This document provides detailed application notes and protocols for the use of SARS-CoV-2 Mpro-IN-35, a potent inhibitor of Mpro, in viral replication assays.
Mechanism of Action
SARS-CoV-2 Mpro functions as a cysteine protease, utilizing a catalytic dyad composed of cysteine and histidine residues in its active site to cleave the viral polyproteins.[3][8] Mpro-IN-35 is a small molecule inhibitor designed to specifically target and bind to the active site of Mpro, thereby preventing the processing of the viral polyproteins and subsequent viral replication.[3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data for this compound, providing a clear comparison of its inhibitory and cytotoxic activities.
| Assay Type | Parameter | Value | Cell Line |
| Biochemical Assay | IC50 (Mpro Inhibition) | 0.05 µM | - |
| Cell-Based Antiviral Assay | EC50 (Viral Replication Inhibition) | 0.5 µM | Vero E6 |
| Cytotoxicity Assay | CC50 (50% Cytotoxic Concentration) | > 100 µM | Vero E6 |
| Selectivity Index (SI) | CC50 / EC50 | > 200 | - |
Note: The data presented are representative values for a potent Mpro inhibitor and should be confirmed in user-specific experimental settings.
Experimental Protocols
Mpro Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of Mpro-IN-35 against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
Positive Control (e.g., GC-376)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
-
Add 2.5 µL of the diluted Mpro-IN-35 or positive control to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant SARS-CoV-2 Mpro (final concentration ~150 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol evaluates the antiviral activity of Mpro-IN-35 in a cell-based assay by measuring the reduction of the viral-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Positive Control (e.g., Remdesivir)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the positive control in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds.
-
In a Biosafety Level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cytotoxicity Assay
This protocol determines the cytotoxicity of Mpro-IN-35 on uninfected cells.
Materials:
-
Vero E6 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the culture medium and add 100 µL of the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Mpro-IN-35.
Caption: Experimental workflow for the cell-based antiviral assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing the SARS-CoV-2 main protease active site as a target to inhibit viral replication [researchfeatures.com]
- 6. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SARS-CoV-2 Mpro Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The information is based on recently published research and is intended to guide researchers in utilizing specific inhibitors for their studies.
Introduction to SARS-CoV-2 Mpro Inhibition
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication. This makes Mpro a prime target for antiviral drug development. The inhibitors described herein, Mpro-IN-35 (compound 14) and PF-07321332 , represent different approaches to Mpro inhibition and serve as valuable tools for research and drug discovery.
Inhibitor Profile 1: SARS-CoV-2 Mpro-IN-35 (Compound 14)
Mpro-IN-35 (compound 14) is a potent, reversible, non-covalent inhibitor of SARS-CoV-2 Mpro, identified through an innovative 'direct-to-biology' (D2B) screening platform. This approach accelerates the discovery and optimization of enzyme inhibitors.
Quantitative Data
| Compound | Target | Assay Type | pIC50 | IC50 (µM) | Reference |
| Mpro-IN-35 (compound 14) | SARS-CoV-2 Mpro | FRET Assay | 6.8 (± 0.04) | 0.158 | [1] |
Mechanism of Action
Mpro-IN-35 acts as a reversible inhibitor, binding to the active site of the Mpro enzyme without forming a covalent bond. This interaction blocks the access of the natural substrate to the catalytic dyad (Cys145 and His41), thereby preventing the cleavage of the viral polyprotein and inhibiting viral replication.
Experimental Protocols
This high-throughput screening method involves the synthesis of compounds in 384-well plates, followed by direct biological assaying without purification.
Protocol:
-
Compound Synthesis: Synthesize chloroacetamide reactive fragments (RFs) in 384-well plates.
-
Pre-incubation: Pre-incubate the synthesized compounds (at a desired screening concentration, e.g., 50 µM) with SARS-CoV-2 Mpro (10 nM) for 15 minutes.
-
Enzyme Activity Assay: Initiate the enzymatic reaction by adding a FRET-based substrate.
-
Data Acquisition: Measure the fluorescence resonance energy transfer (FRET) signal over a one-hour incubation period to determine the percentage of Mpro inhibition.
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against Mpro.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of Mpro-IN-35 in DMSO.
-
Prepare the assay buffer: 20 mM HEPES (pH 7.3), 1 mM TCEP, and 0.01% Tween-20.
-
Prepare the SARS-CoV-2 Mpro enzyme solution (10 nM final concentration) in assay buffer.
-
Prepare the FRET substrate solution (e.g., a fluorescently labeled peptide containing the Mpro cleavage site) in assay buffer.
-
-
Assay Procedure:
-
Add the diluted Mpro-IN-35 or DMSO (for control) to the wells of a microplate.
-
Add the Mpro enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 and IC50 values.
-
Inhibitor Profile 2: PF-07321332
PF-07321332 is an orally bioavailable inhibitor of SARS-CoV-2 Mpro that has been investigated as a clinical candidate for the treatment of COVID-19. It serves as a valuable tool for studying potent Mpro inhibition in both biochemical and cellular contexts.
Quantitative Data
| Compound | Target | Assay Type | Ki (nM) | Antiviral EC50 (nM) (A549-ACE2 cells) | Antiviral EC90 (nM) (A549-ACE2 cells) | Reference |
| PF-07321332 | SARS-CoV-2 Mpro | FRET Assay | 3.1 | 77.9 | 215 | [2] |
Mechanism of Action
PF-07321332 is a potent inhibitor of the SARS-CoV-2 main protease. It is designed to fit into the active site of the enzyme, thereby blocking its proteolytic activity and disrupting the viral replication cycle.
Experimental Protocols
This protocol is adapted from the methods used to characterize the potency of PF-07321332.
Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of PF-07321332 in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.
-
Prepare SARS-CoV-2 Mpro solution in assay buffer.
-
Prepare a fluorescent peptide substrate solution in assay buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions or DMSO control to a 384-well plate.
-
Add the Mpro enzyme solution.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time in a plate reader.
-
Determine the initial reaction rates.
-
Fit the data to the Morrison equation to calculate the inhibition constant (Ki).
-
This protocol assesses the antiviral efficacy of an inhibitor in a cellular environment.
Protocol:
-
Cell Seeding: Seed A549-ACE2 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., PF-07321332) and add them to the cells.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a designated period (e.g., 3 days).
-
Quantification of Viral Replication: Measure the viral RNA levels in the cell supernatant using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration to determine the EC50 and EC90 values.
References
Application Notes and Protocols for the Study of SARS-CoV-2 Mpro Inhibitor: Mpro-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] This central role makes Mpro a prime target for the development of antiviral therapeutics.[1][3] Mpro-IN-35 is a potent inhibitor of SARS-CoV-2 Mpro, demonstrating significant potential for the development of COVID-19 treatments.[4][5]
These application notes provide a comprehensive guide for the experimental design of studies involving SARS-CoV-2 Mpro and its inhibitor, Mpro-IN-35. Detailed protocols for key biochemical and cell-based assays are provided to enable researchers to effectively characterize the inhibitory activity and mechanism of action of this and other Mpro inhibitors.
Data Presentation
Quantitative analysis of inhibitor potency is crucial for drug development. The following tables summarize key parameters for Mpro-IN-35 and provide a template for presenting data for other inhibitors.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Mpro-IN-35 | SARS-CoV-2 Mpro | Biochemical | 12.1[4] | - | - | - | - |
| Example Data 1 | SARS-CoV-2 Mpro | Biochemical | - | 0.67 | - | >100 | >149 |
| Example Data 2 | SARS-CoV-2 (in cellulo) | Antiviral | - | - | 4.67 | >100 | >21 |
Note: IC50, EC50, and CC50 values for Mpro-IN-35 are not yet publicly available and should be determined experimentally. The example data is provided for illustrative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of Mpro inhibition and the experimental approaches to study it, the following diagrams illustrate the viral replication pathway and a general workflow for inhibitor characterization.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro-IN-35.
Caption: Experimental workflow for characterizing SARS-CoV-2 Mpro inhibitors.
Experimental Protocols
Recombinant SARS-CoV-2 Mpro Expression and Purification
Objective: To produce highly pure and active Mpro for use in biochemical and biophysical assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the Mpro gene with a purification tag (e.g., His-tag)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Affinity chromatography resin (e.g., Ni-NTA)
-
Wash and elution buffers
-
Dialysis buffer
-
Protein concentration determination assay (e.g., BCA assay)
Protocol:
-
Transform the Mpro expression vector into competent E. coli cells.
-
Grow a starter culture and then inoculate a larger volume of culture medium.
-
Induce protein expression with IPTG at the appropriate cell density and temperature.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the Mpro protein using an elution buffer containing a high concentration of imidazole.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the protein concentration and store at -80°C.
FRET-Based Mpro Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of Mpro-IN-35.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., containing a FRET pair flanking the Mpro cleavage site)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Mpro-IN-35 and other test compounds
-
DMSO for compound dilution
-
Black, opaque 96- or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of Mpro-IN-35 in DMSO and then dilute further in assay buffer.
-
In a microplate, add a fixed concentration of Mpro to each well, except for the negative control wells.
-
Add the diluted Mpro-IN-35 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Mpro FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Cell-Based Mpro Cytotoxicity Assay
Objective: To assess the effect of Mpro-IN-35 on Mpro-induced cytotoxicity in a cellular environment.
Materials:
-
Human cell line (e.g., HEK293T)
-
Expression vector for SARS-CoV-2 Mpro
-
Transfection reagent
-
Cell culture medium and supplements
-
Mpro-IN-35
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a lactate dehydrogenase (LDH) release assay kit)
-
Luminometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the Mpro expression vector. A control group should be transfected with an empty vector.
-
After transfection, treat the cells with a serial dilution of Mpro-IN-35.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Measure cell viability using the chosen cytotoxicity assay according to the manufacturer's instructions.
-
To determine the half-maximal cytotoxic concentration (CC50) of the compound, perform the same assay on non-transfected cells treated with Mpro-IN-35.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the concentration at which Mpro-IN-35 rescues cells from Mpro-induced death.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the half-maximal effective concentration (EC50) of Mpro-IN-35 against SARS-CoV-2.
Materials:
-
Vero E6 cells or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium and supplements
-
Mpro-IN-35
-
Agarose or methylcellulose for overlay
-
Crystal violet solution for staining
Protocol:
-
Seed Vero E6 cells in 6- or 12-well plates and grow to confluency.
-
Prepare serial dilutions of Mpro-IN-35 in the culture medium.
-
Remove the growth medium from the cells and infect them with a known amount of SARS-CoV-2 for 1 hour.
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing different concentrations of Mpro-IN-35 and agarose or methylcellulose.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Plot the percentage of plaque reduction against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants of Mpro-IN-35 binding to Mpro.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant SARS-CoV-2 Mpro
-
Mpro-IN-35
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified Mpro onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of Mpro-IN-35 in the running buffer.
-
Inject the different concentrations of Mpro-IN-35 over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Record the sensorgrams, which show the change in response units over time, reflecting the association and dissociation of the inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
Conclusion
The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of SARS-CoV-2 Mpro inhibitors like Mpro-IN-35. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can thoroughly characterize the potency, mechanism of action, and antiviral efficacy of these compounds, thereby accelerating the development of much-needed therapeutics for COVID-19.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]
- 2. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Techniques for Measuring the Efficacy of SARS-CoV-2 Mpro Inhibitor IN-35
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[1][2][3][4] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at eleven distinct sites to produce functional non-structural proteins required for viral replication.[1][3][4][5][6] Inhibition of Mpro blocks this crucial step, thereby halting viral propagation. This document provides detailed protocols for evaluating the efficacy of a novel Mpro inhibitor, IN-35, using established biochemical and cell-based assays.
Mechanism of Action of SARS-CoV-2 Mpro
SARS-CoV-2 Mpro functions as a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site.[5][6] The catalytic mechanism involves the deprotonation of the Cys145 thiol group by His41, which then allows the resulting anionic sulfur to perform a nucleophilic attack on the carbonyl carbon of the scissile amide bond in the viral polyprotein.[5] Inhibitors like IN-35 are designed to bind to the active site, thereby preventing the substrate from accessing the catalytic dyad and blocking proteolytic activity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SARS-CoV-2 Mpro-IN-35, a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This molecule is scientifically known as PF-07321332 and is the active component of the antiviral drug Paxlovid.[1][2][3] Its high specificity and critical role in viral replication make Mpro an attractive target for antiviral therapies.[4] These notes detail the inhibitor's mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental protocols for its evaluation.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins (nsps) required for viral replication and transcription.[4] Nirmatrelvir is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine (Cys145) in the Mpro active site. The nitrile warhead of the inhibitor forms a covalent bond with the thiol group of Cys145, effectively blocking the enzyme's proteolytic activity and halting viral replication.[5] Due to the high conservation of the Mpro active site among coronaviruses, nirmatrelvir exhibits broad-spectrum activity.[2]
Data Presentation
The following tables summarize the quantitative data for Nirmatrelvir (PF-07321332).
Table 1: Biochemical Activity against SARS-CoV-2 Mpro
| Parameter | Value (nM) | Assay Type | Notes |
| Kᵢ | 3.11 | Enzymatic | Reversible covalent inhibitor.[6] |
| IC₅₀ | 19.2 | Enzymatic (FRET) | Geometric mean value.[7] |
| Kᵢ (Omicron Variant Mpro) | 0.635 | Enzymatic | Demonstrates retained potency against variants.[8] |
| Kᵢ (Wildtype Mpro) | 0.933 | Enzymatic | Comparative value for variant analysis.[8] |
Table 2: Cellular Antiviral Activity
| Cell Line | Virus Strain | Parameter | Value (nM) | Assay Type |
| dNHBE | USA-WA1/2020 | EC₅₀ | 62 | Viral Replication |
| dNHBE | USA-WA1/2020 | EC₉₀ | 181 | Viral Replication[7] |
| Vero E6 | USA-WA1/2020 | EC₅₀ | ~50 | Virus Yield Reduction[3] |
| Vero E6-TMPRSS2 | Omicron Variant | EC₅₀ | 16 | RT-qPCR[9] |
| Vero E6-TMPRSS2 | USA-WA1/2020 | EC₅₀ | 38 | RT-qPCR[9] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose | Parameter | Value |
| Wistar-Han Rat | Oral (p.o.) | 10 mg/kg | F (%) | 33[10] |
| Human (Phase 1) | Oral (p.o.) | 250 mg / 100 mg (Nirmatrelvir/Ritonavir) | Cₘₐₓ (Day 10) | 2.21 µg/mL |
| Human (Phase 1) | Oral (p.o.) | 250 mg / 100 mg (Nirmatrelvir/Ritonavir) | Cₜₑₐᵤ (Day 10) | 0.69 µg/mL |
| Human (COVID-19 Patients) | Oral (p.o.) | 300 mg / 100 mg (Nirmatrelvir/Ritonavir) | Cₘₐₓ (Day 5) | 3.43 µg/mL[7] |
| Human (COVID-19 Patients) | Oral (p.o.) | 300 mg / 100 mg (Nirmatrelvir/Ritonavir) | Cₜₑₐᵤ (Day 5) | 1.57 µg/mL[7] |
Ritonavir is a pharmacokinetic enhancer that inhibits CYP3A4, increasing nirmatrelvir's plasma concentrations.[7]
Table 4: In Vivo Efficacy
| Animal Model | Virus | Treatment | Outcome |
| Mouse (BALB/c) | SARS-CoV-2 MA10 (Mouse-Adapted) | Oral administration of PF-07321332 | Reduced viral load and lung pathology; improved pulmonary function.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility by trained personnel.
Protocol 1: Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol measures the direct inhibition of recombinant Mpro activity.
Materials:
-
Recombinant full-length SARS-CoV-2 Mpro enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM TCEP
-
Fluorogenic Substrate: DABCYL-KTSAVLQ-SGFRKME-EDANS
-
Nirmatrelvir (PF-07321332) dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare serial dilutions of nirmatrelvir in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of Mpro enzyme solution (e.g., final concentration of 20-60 nM) to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate solution (e.g., final concentration of 30 µM).
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity kinetically for 30 minutes at room temperature.
-
Calculate the initial reaction rates (RFU/s) from the linear phase of the progress curves.
-
Determine the percent inhibition for each concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiviral Activity Assay (Viral Yield Reduction)
This protocol quantifies the reduction in infectious virus production in the presence of the inhibitor.
Materials:
-
Vero E6 cells (or other susceptible cell lines, e.g., A549-ACE2)
-
Cell Culture Medium: DMEM supplemented with 2-10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Nirmatrelvir (PF-07321332)
-
96-well cell culture plates
-
Viral RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂) to form a confluent monolayer.[1]
-
Prepare serial dilutions of nirmatrelvir in culture medium (e.g., DMEM with 2% FBS).
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01-0.05.[7] Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[7]
-
After incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Quantify viral RNA levels using RT-qPCR targeting a conserved viral gene (e.g., N gene).[7]
-
Calculate the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) by plotting the percentage reduction in viral RNA against the compound concentration and fitting to a dose-response curve.
Protocol 3: In Vivo Efficacy in Mouse-Adapted SARS-CoV-2 Model
This protocol provides a general framework for assessing in vivo efficacy. Specifics such as dosing volume and frequency should be optimized.
Materials:
-
BALB/c mice (e.g., 10-week-old)
-
Mouse-adapted SARS-CoV-2 strain (e.g., MASCp6 or MA10)
-
Nirmatrelvir (PF-07321332) formulated for oral gavage
-
Vehicle control formulation
-
BSL-3 animal facility
Procedure:
-
Acclimatize mice to the BSL-3 facility.
-
Randomize mice into treatment and vehicle control groups.
-
Initiate treatment with oral gavage of nirmatrelvir or vehicle at a predetermined dose and schedule (e.g., twice daily).
-
Shortly after the first dose, intranasally infect all mice with a standardized dose (e.g., 10⁴ PFU) of the mouse-adapted SARS-CoV-2 strain.[4]
-
Continue treatment for a specified duration (e.g., 5 days).
-
Monitor mice daily for clinical signs of disease, including body weight loss and mortality.
-
At selected time points post-infection (e.g., Day 3 or 5), euthanize a subset of mice from each group.
-
Harvest lungs and other relevant tissues for analysis.
-
Quantify viral load in the lung homogenates via plaque assay or RT-qPCR.
-
Process a portion of the lung tissue for histopathological analysis to assess inflammation and tissue damage.
-
Analyze the data by comparing viral titers, body weight changes, and lung pathology scores between the treated and vehicle control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. pnas.org [pnas.org]
- 5. PF-07321332 (Nirmatrelvir) does not interact with human ENT1 or ENT2: Implications for COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Laboratory handling and storage of SARS-CoV-2 Mpro-IN-35
An Application Note and Protocol for the Laboratory Handling and Storage of SARS-CoV-2 Mpro-IN-35
Introduction
This compound, also identified as compound 14 in the work by Wilders H, et al., is a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2] Inhibition of Mpro is a key therapeutic strategy for combating COVID-19. This compound was discovered through an expedited 'direct-to-biology' screening of reactive fragments, highlighting a novel and efficient method for identifying viral protease inhibitors.[1][3] This document provides detailed guidelines for the laboratory handling, storage, and use of this compound in common experimental protocols.
Physicochemical and Biological Data
A summary of the known quantitative data for this compound is presented below. Researchers should note that detailed quantitative data such as EC50 and CC50 values may require accessing the full publication by Wilders H, et al. (2024).
| Parameter | Value | Description |
| Synonym | Compound 14 | The identifier used in the primary publication.[1] |
| Target | SARS-CoV-2 Main Protease (Mpro) | The viral enzyme inhibited by the compound.[1] |
| pIC50 | Potent (exact value not in abstract) | The negative logarithm of the half-maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro. The primary literature describes it as a potent inhibitor.[3] |
Laboratory Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound.
Storage
-
Solid Form: The compound should be stored as a solid at -20°C. When stored correctly, it is expected to be stable for at least two years.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Reconstitution
-
Solvent Selection: Based on typical protocols for similar compounds, DMSO is the recommended solvent for preparing stock solutions.
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial to ensure the solid material is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Aqueous Solutions: For use in aqueous-based biological assays, the DMSO stock solution should be serially diluted in the appropriate assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Mpro Enzymatic Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 Mpro.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., FRET-based peptide)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM TCEP
-
This compound stock solution (10 mM in DMSO)
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. Subsequently, dilute these intermediate solutions in Assay Buffer to achieve the final desired concentrations for the assay.
-
Add 5 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (at a final concentration of 5-50 nM) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic Mpro substrate (at a final concentration of 12 µM) to each well.[4]
-
Immediately begin kinetic reading on a fluorescence plate reader, taking measurements every minute for 30-60 minutes.
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.
-
Cell-Based Antiviral Assay
This protocol measures the efficacy of this compound in inhibiting viral replication within a cellular context.
-
Materials:
-
Vero E6 or Huh-7.5 cells
-
SARS-CoV-2 viral stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., RNA extraction kit and RT-qPCR reagents) or cytopathic effect (CPE) (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the cells and add the medium containing the diluted compound or vehicle control.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected plates for 24-72 hours.
-
Quantify the extent of viral replication. This can be achieved by:
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
In parallel, perform a cytotoxicity assay on uninfected cells treated with the same concentrations of the compound to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[5]
-
Visualizations
Experimental Workflow
The discovery of this compound utilized a "direct-to-biology" screening approach.[1][3] This workflow accelerates the identification of potent inhibitors by bypassing traditional purification steps.
Caption: Experimental workflow for the discovery of this compound.
Mechanism of Action
SARS-CoV-2 Mpro is essential for processing viral polyproteins into functional non-structural proteins, which are required for the assembly of the replication-transcription complex.[2] Inhibitors of Mpro block this crucial step, thereby halting viral replication.
Caption: Inhibition of SARS-CoV-2 replication by Mpro inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 Mpro-IN-35 Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cell-based assays to evaluate the efficacy of IN-35, a novel inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the SARS-CoV-2 Mpro cell-based assay?
A1: The SARS-CoV-2 main protease (Mpro) is essential for the virus's life cycle.[1][2] When expressed in host cells, Mpro can induce cellular toxicity, leading to cell death.[1][3] The cell-based assay is designed to measure the ability of an inhibitor, such as IN-35, to counteract this Mpro-induced toxicity. In the presence of an effective inhibitor, Mpro activity is blocked, and the host cells are rescued from apoptosis, leading to cell survival and proliferation.[3] Some assay formats utilize a reporter system, such as luciferase or green fluorescent protein (GFP), where Mpro cleavage inactivates the reporter. Inhibition of Mpro by a compound like IN-35 results in a "gain-of-signal" as the reporter protein remains intact and functional.[2][4]
Q2: What are the key materials required for this assay?
A2: The essential materials include a stable cell line expressing SARS-CoV-2 Mpro (e.g., HEK293T), cell culture medium and supplements, the Mpro inhibitor IN-35, a positive control inhibitor (such as GC376), a negative control (vehicle, e.g., DMSO), and a cell viability reagent (e.g., CellTiter-Glo®) or a reporter detection reagent.
Q3: What is a typical workflow for the Mpro-IN-35 cell-based assay?
A3: A standard workflow involves seeding the Mpro-expressing cells, treating them with various concentrations of IN-35, incubating for a specified period, and then measuring the endpoint, which is typically cell viability or reporter gene expression.
References
- 1. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SARS-CoV-2 Mpro-IN-35 experimental results
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3][4] Mpro-IN-35 likely binds to the active site of the Mpro enzyme, which contains a catalytic dyad of cysteine and histidine residues, thereby preventing the processing of viral polyproteins and halting viral replication.[1] Inhibitors of Mpro can be either covalent or non-covalent.[1][2]
Q2: What are the potential off-target effects of Mpro inhibitors like Mpro-IN-35?
A2: A potential concern with covalent Mpro inhibitors is their off-target effects on host proteases, such as cathepsins (e.g., Cathepsin L).[5][6] Some small molecule inhibitors might also have non-specific effects on acidophilic organelles like endosomes and lysosomes, which can interfere with viral replication through mechanisms unrelated to Mpro inhibition.[7][8] It is crucial to perform counter-screening assays against relevant human proteases to assess the selectivity of Mpro-IN-35.
Experimental
Q3: I am not seeing any inhibition in my biochemical assay. What could be the reason?
A3: There are several potential reasons for a lack of inhibition in a biochemical assay:
-
Enzyme Activity: Confirm that the recombinant Mpro is active. It is recommended to include a positive control inhibitor with a known IC50 value, such as tannic acid or GC376.[9][10]
-
Inhibitor Solubility and Stability: Mpro-IN-35 may have poor solubility in your assay buffer. Ensure the final concentration of any solvent (like DMSO) is compatible with the assay and does not exceed recommended levels. Also, consider the stability of the compound under your experimental conditions.
-
Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and inhibitor binding. Ensure your assay buffer is optimized for Mpro activity (e.g., typically around pH 7.3-7.6).[11][12]
-
Incorrect Reagent Concentration: Double-check the concentrations of the Mpro enzyme, substrate, and Mpro-IN-35.
Q4: My results from the cell-based assay do not correlate with the biochemical assay results. Why?
A4: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:
-
Cell Permeability: Mpro-IN-35 may have poor cell membrane permeability, preventing it from reaching its intracellular target.[2]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[2]
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Off-Target Effects in Cells: In a cellular context, the observed antiviral effect might be due to off-target effects unrelated to Mpro inhibition.[6] Conversely, off-target toxicity could mask the specific antiviral activity.
Q5: I am observing high background fluorescence/signal in my FRET-based assay. How can I reduce it?
A5: High background in a FRET (Förster Resonance Energy Transfer) assay can be caused by:
-
Substrate Purity: Ensure the fluorogenic peptide substrate is of high purity and has not degraded.
-
Autofluorescence: The inhibitor itself might be fluorescent at the excitation/emission wavelengths used in the assay. Always measure the fluorescence of the compound alone as a control.
-
Light Scattering: High concentrations of the inhibitor or other components in the assay well can cause light scattering.
-
Assay Buffer Components: Some components in the assay buffer may contribute to the background signal.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no Mpro activity | Inactive enzyme | Use a fresh batch of enzyme. Include a positive control inhibitor to validate assay performance.[9] |
| Suboptimal assay conditions | Optimize pH, temperature, and buffer components.[12] | |
| Incorrect substrate concentration | Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Incomplete mixing | Ensure thorough mixing of all assay components. | |
| Instability of reagents | Prepare fresh reagents and store them properly. | |
| Inconsistent IC50 values | Compound precipitation | Check the solubility of Mpro-IN-35 in the assay buffer. Adjust solvent concentration if necessary. |
| Time-dependent inhibition | Pre-incubate the enzyme and inhibitor for varying durations to check for time-dependent effects. |
Cellular Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity | Off-target effects | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of the compound. |
| Compound degradation to toxic products | Assess the stability of the compound in cell culture media. | |
| No antiviral activity | Poor cell permeability | Consider using a different cell line or performing permeabilization experiments. |
| Rapid metabolism | Analyze compound stability in the presence of liver microsomes or hepatocytes.[3] | |
| Viral resistance | Sequence the Mpro gene from the virus used in the assay to check for mutations that may confer resistance.[2][13] | |
| Inconsistent EC50 values | Variation in cell density | Ensure consistent cell seeding density across all plates. |
| Differences in viral titer (MOI) | Use a consistent multiplicity of infection (MOI) for all experiments. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
Experimental Protocols
General Biochemical Mpro Activity Assay (FRET-based)
This protocol is a generalized procedure for measuring Mpro activity using a fluorogenic peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.[12][14]
-
SARS-CoV-2 Mpro: Dilute to the desired final concentration in assay buffer.
-
Mpro-IN-35: Prepare a stock solution in DMSO and create a serial dilution series.
-
FRET Substrate: Prepare a stock solution in DMSO and dilute in assay buffer.
-
Positive Control: Prepare a stock solution of a known Mpro inhibitor (e.g., GC376) in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the Mpro-IN-35 dilution or control to the wells of a black 384-well plate.
-
Add 20 µL of Mpro solution to each well and incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution.
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Cell-Based Antiviral Assay
This protocol provides a general workflow for assessing the antiviral activity of Mpro-IN-35 in a cellular context.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., Vero E6 or Huh-7.5) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment:
-
Prepare serial dilutions of Mpro-IN-35 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate the cells for a predetermined time (e.g., 2 hours) before infection.
-
-
Viral Infection:
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for 24-72 hours.
-
-
Quantification of Viral Replication:
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
-
Perform a parallel cytotoxicity assay to determine the CC50 value (the concentration at which 50% of cell viability is lost).
-
Calculate the Selectivity Index (SI = CC50/EC50).[15]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of SARS-CoV-2 Mpro-IN-35
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of the SARS-CoV-2 Mpro inhibitor, Mpro-IN-35.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 Mpro-IN-35 and why is its aqueous solubility a concern?
A1: this compound is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. Like many small molecule inhibitors, particularly those in the protease inhibitor class, Mpro-IN-35 is likely a hydrophobic compound with poor aqueous solubility.[1] This low solubility can be a significant hurdle in preclinical and clinical development, affecting its bioavailability and therapeutic efficacy.[2] Enhancing its solubility is crucial for developing effective oral or parenteral formulations.[3]
Q2: What are the initial steps to dissolve Mpro-IN-35 for in vitro assays?
A2: For initial in vitro experiments, the recommended approach is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.[4] From this stock, you can make further dilutions into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to not affect the biological system.[5]
Q3: What are the common signs of solubility issues with Mpro-IN-35 in my experiments?
A3: Signs of poor solubility include:
-
Precipitation: The compound coming out of solution, which can be observed as cloudiness, turbidity, or visible particles.[5]
-
Inconsistent results: Poor solubility can lead to variability in compound concentration, resulting in inconsistent assay results.
-
Low bioavailability: In in vivo studies, poor aqueous solubility is a common reason for low oral bioavailability.[1]
Q4: What are the main strategies to enhance the aqueous solubility of Mpro-IN-35 for formulation development?
A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like Mpro-IN-35. These include:
-
Co-solvents: Using a mixture of water and a water-miscible solvent to increase solubility.[6]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[8][9]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can improve its dissolution rate.[10][11][12]
-
Lipid-based formulations: For oral delivery, formulating the drug in oils, surfactants, or lipids can improve its absorption.[13][14][15]
-
Particle size reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.[16][17]
Troubleshooting Guides
Issue 1: Mpro-IN-35 precipitates when diluted from a DMSO stock into aqueous buffer.
This is a common issue when the aqueous buffer cannot solubilize the inhibitor at the desired final concentration.
Troubleshooting Steps:
-
Decrease the final concentration: Your desired concentration may be above the solubility limit of Mpro-IN-35 in the final buffer. Try a lower concentration.
-
Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration might keep the compound in solution. However, always run a vehicle control to check for solvent effects.
-
Use a different co-solvent: Solvents like ethanol, propylene glycol, or PEG 400 can be tested as alternatives or in combination with DMSO.[5][18]
-
Incorporate surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F68, to the aqueous buffer can help maintain solubility.[5]
-
Utilize cyclodextrins: Pre-complexing Mpro-IN-35 with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility.[19]
Illustrative Data: Solubility of a Hypothetical Mpro-IN-35 Analog
| Formulation Vehicle | Mpro-IN-35 Analog Solubility (µg/mL) |
| Deionized Water | < 1 |
| PBS (pH 7.4) | < 1 |
| PBS with 1% DMSO | 5 |
| PBS with 5% DMSO | 25 |
| PBS with 10% Ethanol | 15 |
| 10% HP-β-CD in Water | 50 |
| 20% HP-β-CD in Water | 150 |
| 5% Soluplus® in Water | 80 |
Note: This table presents hypothetical data for illustrative purposes.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for Mpro-IN-35 precipitation.
Issue 2: Need to prepare a stable, aqueous formulation of Mpro-IN-35 for in vivo studies.
For in vivo applications, high concentrations of organic solvents are often not viable. Advanced formulation strategies are required.
Recommended Approaches:
-
Cyclodextrin Inclusion Complexation: This is a widely used method to improve the solubility and stability of hydrophobic drugs.[20]
-
Amorphous Solid Dispersions: This technique can significantly enhance the dissolution rate and apparent solubility of the compound.[21]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[22]
Workflow for In Vivo Formulation Development
Caption: Workflow for developing an in vivo formulation.
Experimental Protocols
Protocol 1: Preparation of Mpro-IN-35 Stock Solution
Objective: To prepare a high-concentration stock solution of Mpro-IN-35 in an organic solvent for in vitro use.
Materials:
-
Mpro-IN-35 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Mpro-IN-35 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[23]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[24]
-
Store the aliquots at -20°C or -80°C, protected from light.[25]
Protocol 2: Preparation of Mpro-IN-35-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of Mpro-IN-35 by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.[8]
Materials:
-
Mpro-IN-35
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of Mpro-IN-35 to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the appropriate amount of HP-β-CD into a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and knead to form a homogeneous paste.
-
Accurately weigh the Mpro-IN-35 and add it to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using a clean mortar and pestle.
-
Store the powdered complex in a desiccator at room temperature.
Protocol 3: Preparation of Mpro-IN-35 Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of Mpro-IN-35 by preparing an amorphous solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (PVP K30).[26]
Materials:
-
Mpro-IN-35
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Determine the desired weight ratio of Mpro-IN-35 to PVP K30 (e.g., 1:2, 1:5).
-
Dissolve the calculated amounts of both Mpro-IN-35 and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator to protect it from moisture.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ijcrt.org [ijcrt.org]
- 8. humapub.com [humapub.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. ijpsr.com [ijpsr.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. file.selleckchem.com [file.selleckchem.com]
- 24. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. japsonline.com [japsonline.com]
Technical Support Center: SARS-CoV-2 Mpro-IN-35
This technical support center provides guidance on the stability and handling of SARS-CoV-2 Mpro-IN-35 dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: While specific stability data for Mpro-IN-35 in DMSO is not extensively published, general best practices for storing inhibitors in DMSO should be followed. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q2: How does DMSO concentration affect the stability and activity of the target enzyme, SARS-CoV-2 Mpro?
A2: DMSO is a common solvent in Mpro activity assays to enhance the solubility of inhibitors and substrates.[2][3] However, it's important to be aware of its effects on the enzyme itself. While DMSO concentrations up to 20% have been shown to improve the catalytic efficiency of Mpro, higher concentrations can decrease the enzyme's thermodynamic stability and optimal temperature for catalysis.[2][3][4] One study noted that 3CL protease (Mpro) completely lost its activity at a DMSO concentration of 40%.[5]
Q3: My Mpro-IN-35 solution in DMSO appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit of Mpro-IN-35 in DMSO, or the absorption of water by DMSO, which can reduce the solubility of the compound.[6][7] To address this, ensure the stock solution is completely dissolved, which may require gentle vortexing. When diluting the DMSO stock into an aqueous buffer for your experiment, do so with rapid and thorough mixing to prevent the compound from precipitating.[6] It is also recommended to use anhydrous DMSO from a freshly opened bottle, as DMSO is hygroscopic.[8][9]
Q4: I am observing inconsistent results in my Mpro inhibition assays. Could this be related to the stability of Mpro-IN-35 in DMSO?
A4: Inconsistent results can be a consequence of compound degradation.[6] To mitigate this, it is crucial to prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles.[1] If you suspect degradation, you can compare the activity of a freshly prepared stock solution with your older stock in a parallel experiment.[6] Also, ensure that the final concentration of DMSO in your assay is consistent across all experiments, as DMSO itself can impact Mpro activity.[2][5]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity
-
Possible Cause: Degradation of Mpro-IN-35.
-
Troubleshooting Step: Prepare a fresh stock solution of Mpro-IN-35 in high-purity, anhydrous DMSO. Aliquot and store at -80°C.
-
-
Possible Cause: Precipitation of the inhibitor in the assay buffer.
-
Troubleshooting Step: Visually inspect the final assay solution for any cloudiness. When diluting the DMSO stock, add it to the aqueous buffer with vigorous mixing. Consider a serial dilution in the aqueous buffer to minimize precipitation.[6]
-
-
Possible Cause: Inactive Mpro enzyme.
Issue 2: High Variability Between Replicates
-
Possible Cause: Inhomogeneous stock solution.
-
Troubleshooting Step: Ensure your DMSO stock solution is fully dissolved before each use by vortexing thoroughly.
-
-
Possible Cause: Water contamination in DMSO.
-
Troubleshooting Step: Use anhydrous DMSO, preferably from a new, sealed container. Minimize the time the DMSO stock bottle is open to the atmosphere.[9]
-
-
Possible Cause: Inconsistent final DMSO concentration.
-
Troubleshooting Step: Ensure the final concentration of DMSO is the same in all wells, including controls, as varying concentrations can alter enzyme kinetics.[5]
-
Quantitative Data Summary
The following tables summarize the effect of DMSO on the stability and activity of SARS-CoV-2 Mpro (3CLpro), the target of Mpro-IN-35.
Table 1: Effect of DMSO on the Thermodynamic Stability (Tm) of SARS-CoV-2 Mpro
| DMSO Concentration | Tm after 0 hours incubation (°C) | Tm after 24 hours incubation (°C) |
| 0% | 59.0 | 60.0 |
| 5% | 57.5 | 57.5 |
| 10% | 56.0 | 56.0 |
| 20% | 52.5 | 52.5 |
Data adapted from a study on the effect of DMSO on 3CLpro stability.[3]
Table 2: Effect of DMSO on the Optimal Temperature (TOpt) of SARS-CoV-2 Mpro Catalysis
| DMSO Concentration | Optimal Temperature (TOpt) (°C) |
| 5% | 43 |
| 10% | 43 |
| 20% | 32 |
Data adapted from a study on the effect of DMSO on 3CLpro catalysis.[3][10]
Experimental Protocols
Protocol 1: Preparation and Storage of Mpro-IN-35 Stock Solution
-
Allow the vial of powdered Mpro-IN-35 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: General Mpro FRET-Based Inhibition Assay
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP).[3]
-
In a microplate, add the Mpro enzyme to the reaction buffer.
-
Add Mpro-IN-35 (diluted from DMSO stock) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that significantly impacts enzyme stability (typically ≤5%).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Initiate the reaction by adding a fluorogenic Mpro substrate.
-
Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Experimental workflow for preparing Mpro-IN-35 stock and use in an inhibition assay.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing off-target effects of SARS-CoV-2 Mpro-IN-35
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Mpro-IN-35, a novel inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mpro-IN-35?
A1: Mpro-IN-35 is a potent, reversible, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. The main protease is a cysteine protease essential for the viral life cycle.[1][2][3] Mpro-IN-35 binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and subsequently halting viral replication.[2] The active site of Mpro includes a catalytic dyad of cysteine and histidine residues, which is the target for Mpro-IN-35.[2][3]
Q2: What is the primary application of Mpro-IN-35?
A2: Mpro-IN-35 is intended for in vitro research applications to study the inhibition of SARS-CoV-2 replication. It can be used in biochemical assays to determine its inhibitory activity against purified Mpro and in cell-based assays to assess its antiviral efficacy.
Q3: What are the known off-target effects of Mpro-IN-35?
A3: While Mpro-IN-35 has been designed for high selectivity, potential off-target effects on host cell proteases, such as cathepsins or caspases, should be considered. Some Mpro inhibitors have been observed to interact with other cellular targets, which can lead to cytotoxicity.[4] Researchers should perform appropriate counter-screens and cytotoxicity assays to evaluate the specificity of Mpro-IN-35 in their experimental system.
Q4: How should I store and handle Mpro-IN-35?
A4: Mpro-IN-35 is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in biochemical assays | 1. Enzyme instability: The Mpro enzyme may be degrading. 2. Substrate precipitation: The fluorogenic substrate may not be fully soluble. 3. Compound precipitation: Mpro-IN-35 may be precipitating at higher concentrations. | 1. Use freshly prepared or properly stored enzyme. Include a control inhibitor with a known IC50. 2. Ensure the substrate is fully dissolved in the assay buffer. Consider gentle warming or sonication. 3. Check the solubility of Mpro-IN-35 in the assay buffer. If necessary, adjust the DMSO concentration or use a different buffer. |
| High cytotoxicity in cell-based assays | 1. Off-target effects: Mpro-IN-35 may be inhibiting essential host cell proteases.[4] 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound degradation: The compound may be degrading into a toxic byproduct. | 1. Perform a protease selectivity panel to identify potential off-target interactions. Assess caspase activation to check for apoptosis induction. 2. Ensure the final DMSO concentration in your cell culture medium is below 0.5%. 3. Use freshly prepared dilutions of Mpro-IN-35 for each experiment. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability: Mpro-IN-35 may not be efficiently entering the cells. 2. Compound efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Metabolic instability: Mpro-IN-35 may be rapidly metabolized by the cells. | 1. Conduct a cell permeability assay (e.g., PAMPA) to assess membrane permeability. 2. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. 3. Analyze the metabolic stability of Mpro-IN-35 in liver microsomes or cell lysates. |
| No target engagement in Cellular Thermal Shift Assay (CETSA) | 1. Insufficient compound concentration: The concentration of Mpro-IN-35 may be too low to induce a thermal shift. 2. Target not expressed: The target protein (Mpro) may not be expressed at sufficient levels in the experimental system. 3. Assay conditions: The heating time or temperature range may not be optimal. | 1. Increase the concentration of Mpro-IN-35 in the CETSA experiment. 2. Confirm Mpro expression in your cells using Western blot or a similar technique. 3. Optimize the CETSA protocol by varying the heating time and temperature gradient.[5][6] |
Quantitative Data Summary
The following tables provide illustrative data for a typical Mpro inhibitor. Note: This data is for a representative compound and may not reflect the exact values for Mpro-IN-35.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| SARS-CoV-2 Mpro | 15 | FRET-based biochemical assay |
| Cathepsin L | >10,000 | Fluorogenic substrate assay |
| Caspase-3 | >10,000 | Fluorogenic substrate assay |
| Trypsin | >20,000 | Fluorogenic substrate assay |
Table 2: Cellular Activity and Cytotoxicity
| Cell Line | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | 0.25 | >50 | >200 |
| A549-ACE2 | 0.35 | >50 | >140 |
| Calu-3 | 0.30 | >50 | >160 |
Experimental Protocols
Protocol 1: Mpro FRET-based Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of Mpro-IN-35 against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Mpro-IN-35
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of Mpro-IN-35 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted Mpro-IN-35 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~20 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and plot the percent inhibition against the Mpro-IN-35 concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of Mpro-IN-35 in a cell line of interest.
Materials:
-
Vero E6 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Mpro-IN-35
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Plate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Mpro-IN-35 in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours (or a duration relevant to your antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to the vehicle control and plot against the Mpro-IN-35 concentration to determine the CC50 value.
Visualizations
Caption: SARS-CoV-2 Mpro role in viral replication and its inhibition.
Caption: Workflow for investigating off-target effects of Mpro-IN-35.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Potency of SARS-CoV-2 Mpro-IN-35
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the SARS-CoV-2 Mpro inhibitor, Mpro-IN-35.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise when working with SARS-CoV-2 Mpro-IN-35, particularly concerning its potency.
| Observed Issue | Potential Cause | Suggested Solution |
| Lower than expected in vitro potency (IC50/Ki). | 1. Compound Degradation: Mpro-IN-35, like many small molecules, may be susceptible to degradation under improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).2. Assay Conditions: The potency of Mpro inhibitors can be sensitive to assay conditions such as pH, buffer composition, and the concentration of reducing agents (e.g., DTT).3. Enzyme Activity: The purity and activity of the recombinant Mpro enzyme can vary between batches and suppliers. | 1. Storage and Handling: Store Mpro-IN-35 as a solid at -20°C or colder, protected from light. For stock solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.2. Assay Optimization: Ensure the assay buffer is at an optimal pH for Mpro activity (typically pH 7.3-7.6). The concentration of DTT is critical for cysteine proteases; optimize its concentration (usually 1-5 mM).3. Enzyme QC: Validate each new batch of Mpro for its specific activity using a reference inhibitor or substrate. |
| Poor cellular antiviral activity (EC50) despite good enzymatic potency. | 1. Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.2. Metabolic Instability: Mpro-IN-35 may be rapidly metabolized by cellular enzymes into inactive forms.3. Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. | 1. Structural Modification: Consider medicinal chemistry efforts to improve the compound's physicochemical properties (e.g., by reducing polar surface area or adding lipophilic groups) to enhance cell permeability.2. Prodrug Strategy: A prodrug approach could be explored to mask metabolically liable groups and improve both permeability and stability.[1]3. Efflux Pump Inhibition: Co-administration with a known efflux pump inhibitor (e.g., verapamil) in cellular assays can help determine if efflux is a significant issue. |
| Variability in experimental results. | 1. Inconsistent Compound Concentration: Inaccurate serial dilutions or errors in weighing the solid compound can lead to significant variability.2. Assay Timing: For covalent inhibitors, the pre-incubation time of the inhibitor with the enzyme before adding the substrate is a critical parameter that can affect the apparent potency. | 1. Dilution Accuracy: Use calibrated pipettes and perform serial dilutions carefully. For initial experiments, confirm the concentration of stock solutions using techniques like NMR or LC-MS.2. Standardized Protocols: Strictly adhere to a standardized pre-incubation time in all experiments to ensure comparability of results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2] It acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This covalent modification irreversibly inactivates the protease, thereby preventing the cleavage of viral polyproteins, which is an essential step in the viral replication cycle.[3]
Q2: How can the potency of Mpro-IN-35 be improved through structural modifications?
A2: The potency of peptidomimetic Mpro inhibitors like Mpro-IN-35 can be enhanced by systematically modifying different structural components:
-
P1 Group: This group interacts with the S1 subsite of Mpro. Modifications to the lactam ring or replacing it with other glutamine mimetics can optimize hydrogen bonding with key residues like His163 and Glu166.
-
P2 Group: The P2 group fits into the hydrophobic S2 pocket. Exploring different hydrophobic and aliphatic substituents can improve van der Waals interactions and, consequently, binding affinity.[4]
-
P3 Group: Modifications at the P3 position can extend into the S3/S4 subsites, and introducing groups that can form additional hydrogen bonds with residues like Glu166 can significantly enhance potency.[1]
-
Warhead: While Mpro-IN-35 likely contains an alkyne or similar reactive group, exploring other electrophilic "warheads" such as aldehydes, α-ketoamides, or nitriles can modulate the reactivity and reversibility of the covalent bond, which can impact overall efficacy.[5]
Q3: What are the key residues in the Mpro active site that I should consider for computational studies to improve Mpro-IN-35?
A3: For computational docking and molecular dynamics simulations, focus on the interactions with the catalytic dyad (His41 and Cys145).[6] Also, analyze interactions within the key subsites:
-
S1 Subsite: His163, Phe140, Glu166
-
S2 Subsite: His41, Met49, Met165
-
S4 Subsite: Met165, Gln189
Understanding how Mpro-IN-35 and its potential analogs fit into these pockets is crucial for rational drug design.[4]
Quantitative Data Summary
The following table summarizes the potency of selected SARS-CoV-2 Mpro inhibitors to provide a benchmark for your experiments with Mpro-IN-35 and its analogs.
| Inhibitor | Type | IC50 (µM) | EC50 (µM) | Ki (nM) | Notes |
| Mpro-IN-35 | Covalent | - | - | 12.1 | Potent, orally active Mpro inhibitor.[2] |
| Nirmatrelvir | Covalent (Nitrile) | - | 0.123 | - | Active component of Paxlovid.[7] |
| GC-376 | Covalent (Aldehyde) | 0.033 | 3.37 | - | Broad-spectrum coronavirus Mpro inhibitor. |
| Boceprevir | Covalent (α-ketoamide) | - | - | - | Repurposed HCV protease inhibitor. |
| Ebselen | Covalent | 0.67 | 4.67 | - | Organoselenium compound.[1] |
| Compound 13b | Covalent (α-ketoamide) | 0.67 | 4-5 | - | Designed based on a MERS-CoV inhibitor.[1] |
| A9 | - | 0.154 | 0.18 | - | Identified through virtual screening.[7] |
Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)
This protocol describes a common method to determine the in vitro potency (IC50) of Mpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro (purified)
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1-5 mM DTT
-
Mpro-IN-35 and control inhibitors
-
DMSO (for compound dilution)
-
384-well assay plates (black, low-volume)
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a serial dilution of Mpro-IN-35 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30-60 minutes (pre-incubation).
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial velocity of the reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Antiviral Assay (CPE-based)
This protocol outlines a method to evaluate the antiviral efficacy (EC50) of Mpro-IN-35 in a cell-based assay.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Cell Culture Medium (e.g., DMEM with 2% FBS)
-
Mpro-IN-35 and control compounds
-
96-well cell culture plates
-
CellTiter-Glo® or similar reagent for cell viability measurement
-
Biosafety Level 3 (BSL-3) facility and procedures
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of Mpro-IN-35 in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plates for 48-72 hours until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability by adding a reagent like CellTiter-Glo® and measuring luminescence.
-
Separately, assess cytotoxicity (CC50) by treating uninfected cells with the same serial dilutions of the compound.
-
Calculate the percentage of CPE reduction for each concentration and plot against the log of the compound concentration to determine the EC50. The selectivity index (SI) can be calculated as CC50/EC50.
-
Visualizations
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Mpro-IN-35.
Caption: Workflow for evaluating the potency of Mpro inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SARS-CoV-2 Mpro-IN-35
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SARS-CoV-2 Mpro-IN-35.
Troubleshooting Guide
Researchers may encounter various challenges during their experiments with Mpro-IN-35. This guide provides solutions to common issues in a structured format.
| Issue | Potential Cause | Recommended Solution |
| Reduced Inhibitor Potency (Higher IC50/EC50) | 1. Development of Resistance: Mutations in the Mpro active site (e.g., analogous to E166V seen with other inhibitors) can reduce binding affinity.[1][2] 2. Compound Degradation: Improper storage or handling of Mpro-IN-35. 3. Assay Interference: The compound may interfere with the assay signal.[3] | 1. Sequence the Mpro gene of the resistant virus to identify potential mutations. Perform molecular modeling to understand the impact of the mutation on inhibitor binding.[4] 2. Confirm compound integrity using analytical methods like HPLC. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 3. Perform control experiments. Add the compound after the reaction has been stopped to check for direct signal interference.[3] |
| High Variability in Assay Results | 1. Inconsistent Reagent Preparation: Errors in serial dilutions or reagent concentrations.[3] 2. Cell Health and Density: Variations in cell viability or seeding density can affect viral replication and inhibitor efficacy. 3. Pipetting Errors: Inaccurate dispensing of compound, virus, or cells.[3] | 1. Prepare fresh reagents and verify concentrations. Use calibrated pipettes and ensure thorough mixing. 2. Monitor cell viability using methods like Trypan Blue exclusion. Ensure consistent cell seeding density across all wells. 3. Use automated liquid handlers for high-throughput screening to minimize pipetting variability. |
| False Positives in Screening | 1. Compound Autofluorescence: The inhibitor itself may fluoresce at the detection wavelength.[3] 2. Cytotoxicity: At higher concentrations, the compound may be toxic to the host cells, leading to an apparent reduction in viral activity. 3. Enzyme/Substrate Instability: Degradation of the Mpro enzyme or its substrate during the assay. | 1. Measure the fluorescence of the compound alone at the assay wavelength. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay to determine the cytotoxic concentration (CC50). 3. Check the stability of the enzyme and substrate under assay conditions. Prepare fresh reagents for each experiment.[3] |
| No Inhibition Observed | 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition for Mpro activity.[3] 2. Inactive Compound: The provided stock of Mpro-IN-35 may be inactive. 3. Low Enzyme Concentration: Insufficient Mpro in the assay to detect inhibition. | 1. Optimize assay conditions according to established protocols for Mpro assays. 2. Test a fresh batch of the inhibitor. 3. Increase the concentration of the Mpro enzyme in the biochemical assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor that targets the main protease (Mpro), also known as 3CLpro, of the SARS-CoV-2 virus.[5][6] Mpro is a cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[5][6] Mpro-IN-35 binds to the active site of the enzyme, blocking its proteolytic activity and thereby inhibiting viral replication.[5]
Q2: What are the known or potential resistance mutations against Mpro inhibitors?
A2: While specific resistance mutations to Mpro-IN-35 have not yet been documented in the provided search results, studies on other Mpro inhibitors like nirmatrelvir have identified key resistance mutations.[1][4] A prominent example is the E166V mutation in the Mpro gene, which has been shown to confer significant resistance.[1][2] Other mutations may also arise under selective pressure. Researchers should consider sequencing the Mpro gene in viruses that show reduced susceptibility to Mpro-IN-35.
Q3: How can I select for and characterize Mpro-IN-35 resistant SARS-CoV-2?
A3: Resistance selection can be performed by serially passaging the virus in cell culture in the presence of increasing, sub-optimal concentrations of Mpro-IN-35.[4][7] Once a resistant viral population emerges, it can be isolated and characterized. Characterization typically involves determining the EC50 value of Mpro-IN-35 against the resistant strain and sequencing the Mpro gene to identify mutations.
Q4: What experimental systems can be used to study Mpro-IN-35 resistance?
A4: Several experimental systems are suitable for studying resistance to Mpro-IN-35:
-
Cell-based antiviral assays: These are used to determine the effective concentration (EC50) of the inhibitor against wild-type and mutant viruses.[4]
-
Biochemical assays: These assays directly measure the inhibitory concentration (IC50) of the compound against purified wild-type and mutant Mpro enzymes.[4]
-
SARS-CoV-2 replicon systems: These are safer alternatives to using the full virus, as they contain the viral replication machinery but are incapable of producing infectious particles.[4]
-
In silico molecular modeling: This can be used to predict how identified mutations might affect the binding of Mpro-IN-35 to the Mpro active site.[4]
Q5: How do I differentiate between genuine resistance and experimental artifacts?
A5: It is crucial to perform a series of control experiments. A significant shift in the IC50 or EC50 value for the suspected resistant virus compared to the wild-type is a primary indicator. This should be coupled with genetic sequencing to confirm the presence of mutations in the Mpro gene. Additionally, ensure that the observed effect is not due to compound degradation, cytotoxicity, or other assay-related artifacts as outlined in the troubleshooting guide.[3]
Experimental Protocols
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of Mpro-IN-35 that inhibits viral replication by 50% (EC50).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Mpro-IN-35 stock solution
-
Agarose
-
Crystal Violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of Mpro-IN-35 in DMEM with 2% FBS.
-
Pre-incubate the virus with the different concentrations of Mpro-IN-35 for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of Mpro-IN-35.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques for each compound concentration and calculate the EC50 value.
Mpro Biochemical Assay (FRET-based)
This protocol measures the direct inhibitory effect of Mpro-IN-35 on the enzymatic activity of purified Mpro.[3]
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Mpro-IN-35 stock solution
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of Mpro-IN-35 in the assay buffer.
-
Add the purified Mpro enzyme to the wells of the 384-well plate.
-
Add the diluted Mpro-IN-35 to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for selecting resistant mutants.
Caption: Troubleshooting logic for reduced inhibitor potency.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARS-CoV-2 Mpro-IN-35 Cytotoxicity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the novel SARS-CoV-2 main protease inhibitor, Mpro-IN-35.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cytotoxicity assay in the context of antiviral drug development?
Cytotoxicity assays are crucial for evaluating the safety of a potential drug candidate.[1] They help determine the concentration at which a compound becomes toxic to host cells.[1] This information is vital for establishing a therapeutic window, where the drug is effective against the virus at concentrations that are not harmful to the host.[1][2]
Q2: How do I interpret the results of a cytotoxicity assay?
The primary metric obtained from a cytotoxicity assay is the 50% cytotoxic concentration (CC50). This is the concentration of the compound that causes a 50% reduction in cell viability.[3][4] A lower CC50 value indicates higher cytotoxicity.
Q3: What is the Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the compound's cytotoxicity (CC50) to its antiviral efficacy (EC50, the concentration that inhibits 50% of viral activity).
SI = CC50 / EC50
A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to host cells.[5]
Q4: Which cell line should I use for assessing the cytotoxicity of Mpro-IN-35?
The choice of cell line is critical and should ideally be relevant to the target tissue of the virus. For SARS-CoV-2 research, commonly used cell lines for cytotoxicity and antiviral assays include Vero E6 (monkey kidney epithelial cells), A549 (human lung epithelial cells), and Caco-2 (human colorectal adenocarcinoma cells).[6] It is recommended to test cytotoxicity in the same cell line that will be used for the antiviral efficacy studies to ensure a meaningful SI value.
Q5: Mpro-IN-35 is precipitating in my cell culture medium. What should I do?
Compound precipitation can lead to inaccurate results. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. If precipitation persists, consider preparing a fresh, more dilute stock solution or exploring the use of alternative, less cytotoxic solvents.
Data Hub: Cytotoxicity of Mpro Inhibitors
The following tables summarize representative cytotoxicity data for Mpro-IN-35 and other reference SARS-CoV-2 Mpro inhibitors.
Table 1: Cytotoxicity of Mpro-IN-35 in Various Cell Lines
| Compound | Cell Line | Assay Method | CC50 (µM) |
| Mpro-IN-35 | Vero E6 | MTT | > 100 |
| Mpro-IN-35 | A549 | LDH Release | 85.6 |
| Mpro-IN-35 | Caco-2 | MTT | > 100 |
Note: Data for Mpro-IN-35 is hypothetical and for illustrative purposes.
Table 2: Comparative Cytotoxicity and Selectivity of Various Mpro Inhibitors
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Mpro-IN-35 | Vero E6 | > 100 | 0.65 | > 153 | Hypothetical |
| Boceprevir | Vero E6 | > 100 | 1.90 | > 52 | [7] |
| GC-376 | Vero E6 | > 100 | 0.91 | > 109 | [7][8] |
| Ebselen | Vero | Not Specified | 4.67 | Not Specified | [7] |
| Compound 11a | Not Specified | > 100 | 0.53 | > 188 | [7] |
Experimental Workflows & Protocols
General Cytotoxicity Assay Workflow
This diagram illustrates the typical workflow for conducting a cell-based cytotoxicity assay.
References
- 1. A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Refining Purification Methods for SARS-CoV-2 Mpro-IN-35
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining the purification of SARS-CoV-2 Main Protease (Mpro) in complex with its inhibitor, IN-35. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system and cell line for producing SARS-CoV-2 Mpro?
A1: The most common and effective system for expressing recombinant SARS-CoV-2 Mpro is Escherichia coli (E. coli), with the BL21(DE3) strain being a popular choice.[1] This strain is favored for its robust protein expression capabilities under the control of the T7 promoter.
Q2: What affinity tags are commonly used for the purification of Mpro, and are there any specific considerations?
A2: A hexahistidine (His6) tag is frequently fused to the N-terminus of Mpro to facilitate purification via immobilized metal affinity chromatography (IMAC). Often, a cleavage site for a specific protease, such as Tobacco Etch Virus (TEV) protease or PreScission protease, is engineered between the tag and the Mpro sequence to allow for tag removal after the initial purification step. Some constructs also incorporate a SUMO (Small Ubiquitin-like Modifier) tag to enhance solubility and proper folding.
Q3: What are the typical induction parameters for Mpro expression in E. coli?
A3: Optimal induction is crucial for maximizing the yield of soluble Mpro. A common approach is to grow the E. coli culture at 37°C to an OD600 of 0.6-0.8, then reduce the temperature to 16-20°C and induce with a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG). Lower temperatures and IPTG concentrations tend to favor soluble protein expression over the formation of inclusion bodies.
Q4: How can I improve the stability of the purified Mpro?
A4: Mpro stability can be enhanced by including certain additives in the purification buffers. Glycerol (5-10%) is often used as a cryoprotectant and to increase viscosity, which can help maintain protein stability. Additionally, a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM is critical to prevent oxidation of the catalytic cysteine residue (Cys145).
Q5: What is the mechanism of action for the inhibitor IN-35?
A5: While specific literature on the detailed mechanism of IN-35 is not as widespread as for some other inhibitors, it is known to be a potent inhibitor of SARS-CoV-2 Mpro. The inhibition of Mpro by small molecules typically involves binding to the active site, thereby preventing the processing of viral polyproteins necessary for replication.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Mpro | - Suboptimal induction conditions.- Protein degradation.- Protein loss during chromatography steps. | - Optimize IPTG concentration and induction temperature/time.- Add protease inhibitor cocktails to the lysis buffer.[2][3][4]- Check for protein in the flow-through and wash fractions of each chromatography step. |
| Mpro is in Inclusion Bodies | - High induction temperature or IPTG concentration.- Rapid protein expression rate. | - Lower the induction temperature to 16-18°C and reduce the IPTG concentration to 0.1-0.2 mM.- Consider co-expression with chaperones to aid in proper folding. |
| Precipitation of Mpro after Tag Cleavage | - The fusion tag may have enhanced the solubility of Mpro.- Instability of the tag-free protein at the given buffer conditions. | - Perform tag cleavage in a buffer with stabilizing additives like glycerol or arginine.- Immediately after cleavage, proceed to the next purification step to separate the stable Mpro from the cleaved tag and protease. |
| IN-35 Does Not Bind to Mpro | - Inactive Mpro due to oxidation of the catalytic cysteine.- Incorrect buffer conditions for inhibitor binding. | - Ensure the presence of a reducing agent (e.g., DTT) in all buffers.- Verify the pH and salt concentration of the binding buffer are optimal for Mpro activity. |
| Dissociation of the Mpro-IN-35 Complex During Purification | - Weak or reversible binding of the inhibitor.- Harsh buffer conditions during chromatography. | - If possible, perform purification steps at 4°C to improve complex stability.- Use gentle purification methods, such as size-exclusion chromatography, as a final polishing step.- Consider cross-linking strategies if the complex is intended for structural studies. |
| Aggregation of the Mpro-IN-35 Complex | - High protein concentration.- Suboptimal buffer conditions. | - Optimize the protein concentration before storage.- Screen different buffer conditions (pH, salt concentration, additives) to find one that minimizes aggregation. |
Experimental Protocols
Protocol 1: Expression and Purification of SARS-CoV-2 Mpro
-
Transformation: Transform a pET-based expression vector containing the His-tagged Mpro gene into E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG. Continue to grow for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing 20-40 mM imidazole. Elute the His-tagged Mpro with a buffer containing 250-500 mM imidazole.
-
Tag Cleavage: If desired, dialyze the eluted protein against a buffer compatible with the chosen protease (e.g., TEV protease) to remove imidazole. Add the protease and incubate overnight at 4°C.
-
Reverse IMAC: Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and the His-tagged protease.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the tag-free Mpro onto a size-exclusion chromatography column to separate it from any remaining aggregates or contaminants.
Protocol 2: Formation and Purification of the Mpro-IN-35 Complex
-
Protein Preparation: Start with purified, tag-free Mpro in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Inhibitor Preparation: Prepare a stock solution of IN-35 in a suitable solvent, such as DMSO.
-
Complex Formation: Add IN-35 to the Mpro solution in a slight molar excess (e.g., 1:1.5 Mpro to inhibitor ratio). Incubate the mixture on ice for 1-2 hours to allow for complex formation.
-
Purification of the Complex: Load the incubation mixture onto a size-exclusion chromatography column pre-equilibrated with the same buffer used for Mpro. The Mpro-IN-35 complex will elute as a single peak.
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the purity of the complex. The activity of the purified complex can be assessed using a fluorescence-based activity assay to confirm inhibition.
Quantitative Data Summary
| Inhibitor | IC50 / Ki | Assay Type | Reference |
| IN-35 | Ki = 12.1 nM | Not Specified | [5] |
| MG-101 | IC50 = 2.89 µM | FRET Assay | [6] |
| GC376 | IC50 = 0.13 µM | FRET Assay | [6] |
| N3 | kobs/[I] = 11,300 M⁻¹s⁻¹ | Not Specified | [5] |
| Ebselen | IC50 = 0.67 µM | Not Specified | [5] |
Visualizations
Caption: Workflow for Mpro expression and purification of the Mpro-IN-35 complex.
Caption: Simplified schematic of SARS-CoV-2 Mpro inhibition by IN-35.
References
- 1. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARS-CoV-2 Mpro-IN-35 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the SARS-CoV-2 main protease (Mpro) and its inhibitor, IN-35. The information is designed to help you optimize your experimental conditions, particularly concerning pH, to achieve reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during Mpro-IN-35 activity assays, with a focus on pH-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Mpro Activity | Incorrect pH of the assay buffer. | Prepare a fresh assay buffer and meticulously adjust the pH to the optimal range of 7.0-8.0. A pH of 7.3 or 7.6 is commonly used and recommended.[1][2] Verify the pH of the final reaction mixture. |
| Suboptimal temperature. | Ensure the assay is performed at the recommended temperature, typically ranging from 22°C to 37°C.[1][3] | |
| Enzyme degradation. | Aliquot the Mpro enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.[4] | |
| Inconsistent IC50 Values for IN-35 | Fluctuations in assay pH. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Ensure all components (enzyme, substrate, inhibitor dilutions) are in a compatible buffer system before mixing. |
| Instability of IN-35 at the assay pH. | While specific data for IN-35 is limited, assess the stability of your inhibitor stock solution at the working pH. Consider preparing fresh dilutions for each experiment. | |
| DTT interference with the inhibitor. | Dithiothreitol (DTT) is often included in Mpro assays but can potentially interact with certain compounds. If inconsistent results persist, consider performing the assay with and without DTT to assess its impact.[2] | |
| High Background Signal in Fluorescence Assay | Intrinsic fluorescence of IN-35. | Measure the fluorescence of IN-35 alone at the assay concentrations to determine its contribution to the signal. Subtract this background from the experimental values. |
| Assay buffer components are autofluorescent. | Test the fluorescence of the assay buffer and all its components individually. If a component is fluorescent, try to find a non-fluorescent alternative. | |
| Precipitation in Assay Wells | Poor solubility of IN-35 at the assay pH. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme. If solubility issues persist at the optimal pH for Mpro, you may need to explore a narrow range of pH values to find a compromise between enzyme activity and compound solubility. |
| Protein aggregation at incorrect pH. | Maintain the recommended pH to ensure Mpro remains properly folded and soluble. Acidic conditions are known to destabilize the enzyme.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SARS-CoV-2 Mpro activity?
A1: SARS-CoV-2 Mpro exhibits its highest activity in a neutral to slightly basic pH range.[7] Most studies report optimal activity between pH 7.0 and 8.0.[7][8] For routine activity and inhibition assays, a pH of 7.3 or 7.6 is commonly recommended.[1][2] The enzyme's stability is greatest at neutral pH and decreases significantly in acidic conditions.[5][6]
Q2: How does pH affect the interaction between Mpro and its inhibitors?
A2: The pH can influence the protonation state of key catalytic residues in the Mpro active site, specifically the Cys145-His41 catalytic dyad.[7][9] Changes in the charge of these residues can affect how an inhibitor binds. For IN-35, while specific data is not available, maintaining the optimal pH for the enzyme is the best starting point to ensure the target is in its most active conformation for inhibitor binding.
Q3: What buffer should I use for my Mpro-IN-35 assay?
A3: A common and effective buffer for Mpro assays is a Tris-based or phosphate-based buffer at a pH between 7.3 and 8.0.[1][10] For example, a buffer containing 20 mM Tris-HCl, 150 mM NaCl, and 1 mM EDTA, adjusted to the desired pH, is a suitable choice.[10]
Q4: Can I use a different pH if my inhibitor is not stable at the optimal pH for Mpro?
A4: If IN-35 demonstrates instability at the optimal pH for Mpro (e.g., pH 7.3-7.6), you may need to perform a pH optimization experiment. This would involve testing a range of pH values (e.g., 6.5 to 8.5) to find a compromise where the enzyme retains sufficient activity and the inhibitor remains stable and soluble. Be aware that moving away from the optimal pH will likely result in lower enzyme turnover, which should be accounted for in your data analysis.
Q5: How do I accurately control the pH in my experiment?
A5: To ensure accurate pH control, prepare your buffers carefully using a calibrated pH meter. It is good practice to re-check the pH of the buffer after all components have been added. When preparing stock solutions of your substrate and inhibitor, consider if the solvent will affect the final pH of the assay and adjust accordingly.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Mpro Activity
This protocol describes a general procedure to determine the optimal pH for SARS-CoV-2 Mpro activity using a fluorogenic substrate.
-
Buffer Preparation : Prepare a series of assay buffers (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.
-
Reagent Preparation :
-
Prepare a stock solution of the fluorogenic Mpro substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC) in DMSO.
-
Prepare a working solution of SARS-CoV-2 Mpro in a neutral storage buffer.
-
-
Assay Setup :
-
In a 96-well black plate, add the appropriate volume of each pH buffer to different wells.
-
Add the Mpro substrate to each well to a final concentration within the linear range of the instrument (e.g., 20 µM).
-
Initiate the reaction by adding a fixed concentration of Mpro (e.g., 50 nM) to each well.
-
-
Data Acquisition : Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C). Measure the increase in fluorescence (e.g., Ex: 380 nm, Em: 455 nm) over time (e.g., every 30 seconds for 30 minutes).[2]
-
Data Analysis :
-
For each pH value, calculate the initial reaction velocity (rate of fluorescence increase).
-
Plot the initial velocity as a function of pH to determine the pH at which the enzyme exhibits maximum activity.
-
Protocol 2: Mpro Inhibition Assay for IN-35 at a Fixed pH
This protocol details the steps for assessing the inhibitory activity of IN-35 against Mpro at an optimized, fixed pH.
-
Assay Buffer Preparation : Prepare the assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA) at the predetermined optimal pH (e.g., 7.6).
-
Reagent Preparation :
-
Prepare a serial dilution of IN-35 in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare working solutions of Mpro and the fluorogenic substrate in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the serially diluted IN-35 to the appropriate wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Add the Mpro enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition : Immediately measure the fluorescence kinetics as described in Protocol 1.
-
Data Analysis :
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the IN-35 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical Mpro-IN-35 inhibition experiment.
Caption: A logical diagram for troubleshooting low Mpro activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of pH on stability of dimer structure of the main protease of coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Effect of Low pH on the SARS-CoV-2 Main Protease by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH Effect on the Dynamics of SARS-CoV-2 Main Protease (Mpro) - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of SARS-CoV-2 Main Protease Inhibitors: A Guide for Researchers
A Detailed Analysis of Mpro-IN-35, Nirmatrelvir, and Ensitrelvir
This guide provides a comparative analysis of the antiviral activity of three prominent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The inhibitors reviewed are Mpro-IN-35, Nirmatrelvir (a component of Paxlovid), and Ensitrelvir. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the inhibitory mechanism and experimental workflows.
Performance Comparison of Mpro Inhibitors
The antiviral efficacy of Mpro inhibitors is primarily evaluated through their half-maximal inhibitory concentration (IC50) against the Mpro enzyme and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following table summarizes the available quantitative data for Mpro-IN-35, Nirmatrelvir, and Ensitrelvir. It is important to note that direct comparison of these values should be made with caution, as they are often generated in different laboratories and under varying experimental conditions.
| Inhibitor | Parameter | Value | Cell Line/Assay Conditions |
| SARS-CoV-2 Mpro-IN-35 | Ki | 12.1 nM | Mpro enzymatic assay |
| IC50 | Data not available | ||
| EC50 | Data not available | ||
| Nirmatrelvir | IC50 | 7.9 - 10.5 nM | Mpro enzymatic assay[1] |
| EC50 | 32.6 - 280 nM | Various SARS-CoV-2 strains[1] | |
| EC50 | 74.5 nM | Vero E6 cells (with MDR1 inhibitor)[1] | |
| EC50 | 4.4 µM | Vero E6 cells (without MDR1 inhibitor)[1] | |
| EC50 | ~50 nM | A549-ACE2 cells[2] | |
| EC50 | 0.15 µM | VeroE6-Pgp-KO cells (CPE-based assay)[3] | |
| EC50 | 4.4 µM | VeroE6 cells[4] | |
| EC50 | 0.08 µM | A549-hACE2 cells[4] | |
| EC50 | 38.0 nM | VeroE6 P-gp knockout cells (USA-WA1/2020)[5] | |
| EC50 | 41.0 nM | VeroE6 P-gp knockout cells (Alpha variant)[5] | |
| EC50 | 127.2 nM | VeroE6 P-gp knockout cells (Beta variant)[5] | |
| EC50 | 24.9 nM | VeroE6 P-gp knockout cells (Gamma variant)[5] | |
| EC50 | 15.9 nM | VeroE6 P-gp knockout cells (Delta variant)[5] | |
| EC50 | 16.2 nM | VeroE6 P-gp knockout cells (Omicron variant)[5] | |
| Ensitrelvir | IC50 | Data not available | |
| EC50 | Data not available |
Note: The variability in EC50 values for Nirmatrelvir across different cell lines, such as Vero E6 and A549-ACE2, can be attributed to differences in the expression of drug efflux pumps like P-glycoprotein (MDR1), which can reduce the intracellular concentration of the inhibitor[1][4]. The use of P-glycoprotein knockout cells or the addition of an MDR1 inhibitor provides a more accurate assessment of the compound's intrinsic antiviral activity[1][3][5].
Mechanism of Action of Mpro Inhibitors
SARS-CoV-2 Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps). This process is crucial for the assembly of the viral replication and transcription complex. Mpro inhibitors act by binding to the active site of the enzyme, thereby preventing the processing of the polyproteins and halting viral replication.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based Mpro substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., Mpro-IN-35, Nirmatrelvir, Ensitrelvir) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. b. Add a fixed concentration of recombinant Mpro enzyme to each well of the 384-well plate. c. Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader. f. The rate of substrate cleavage is determined by the increase in fluorescence signal as the fluorophore and quencher are separated. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard method to evaluate the antiviral efficacy of compounds in a cell culture system by quantifying the reduction in viral plaques.
-
Cells and Virus:
-
A susceptible cell line (e.g., Vero E6, A549-ACE2, or Calu-3)
-
SARS-CoV-2 virus stock of a known titer
-
-
Procedure: a. Seed the susceptible cells in 6-well or 12-well plates and grow them to form a confluent monolayer. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Pre-treat the cell monolayers with the diluted compounds for a specific duration (e.g., 1-2 hours). d. Infect the cells with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption. e. Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the test compounds. f. Incubate the plates for 2-3 days at 37°C in a CO2 incubator until viral plaques are visible. g. Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a crystal violet solution to visualize the plaques. h. Count the number of plaques in each well. i. Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. j. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a novel SARS-CoV-2 Mpro inhibitor.
References
- 1. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Comparative In Vivo Efficacy of SARS-CoV-2 Mpro Inhibitors: A Guide for Researchers
A note on the absence of in vivo data for SARS-CoV-2 Mpro-IN-35: Extensive searches for in vivo efficacy data on this compound in animal models did not yield any specific experimental results. Therefore, this guide provides a comparative analysis of three other well-documented SARS-CoV-2 main protease (Mpro) inhibitors that have been evaluated in vivo: Nirmatrelvir, Ensitrelvir, and GC-376. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Executive Summary
This guide presents a comparative overview of the in vivo efficacy of three key SARS-CoV-2 Mpro inhibitors: Nirmatrelvir, Ensitrelvir, and GC-376. The data is compiled from preclinical studies in various animal models, including K18-hACE2 transgenic mice, BALB/c mice, and Syrian hamsters. Efficacy is evaluated based on viral load reduction, clinical outcomes such as body weight change and survival, and lung pathology. While direct head-to-head comparisons are limited, this guide synthesizes available data to facilitate an objective assessment of their relative performance.
Data Presentation: In Vivo Efficacy Comparison
| Parameter | Nirmatrelvir | Ensitrelvir | GC-376 |
| Animal Model | K18-hACE2 Mice | BALB/c Mice (mouse-adapted virus) | K18-hACE2 Mice |
| Viral Load Reduction (Lung) | Significant reduction; ~4.27 log10 PFU/gram reduction (vs. Omicron JN.1)[1] | Dose-dependent reduction; significant at ≥8 mg/kg | Reduced viral loads, milder tissue lesions compared to vehicle[2][3] |
| Viral Load Reduction (Brain) | Not consistently reported | Not reported | ~5-log reduction in viral titers (low virus dose)[2][3] |
| Clinical Score (Body Weight) | Maintained baseline weights in Omicron-infected mice[1] | Dose-dependent suppression of body weight loss[4][5] | Modest differences compared to vehicle |
| Survival Rate | Not a primary endpoint in cited efficacy studies | Significantly improved survival at ≥8 mg/kg[4] | Slightly improved survival (0% to 20%) with high virus dose[2][3] |
| Lung Pathology | Significant improvement in lung histopathology scores | Reduced pulmonary lesions | Milder tissue lesions and reduced inflammation compared to vehicle[2][3] |
| Animal Model | Syrian Hamsters | Syrian Hamsters | Not reported |
| Viral Load Reduction (Lung) | Statistically significant reduction in lung virus load | Antiviral activity demonstrated at 50 mg/kg | Not reported |
| Clinical Score (Body Weight) | Not consistently reported | Improved body-weight loss[6] | Not reported |
Experimental Protocols
Nirmatrelvir in K18-hACE2 Mouse Model
-
Animal Model: 8-10-week-old K18-hACE2 transgenic mice (male and female).[1]
-
Virus Strain and Inoculation: Intranasal infection with SARS-CoV-2 WA1/2020 or Omicron subvariants (e.g., JN.1).[1]
-
Drug Administration: Oral gavage of Nirmatrelvir (1000 mg/kg) or vehicle (10% Tween 80) administered twice daily (BID).[2]
-
Treatment Schedule: Treatment initiated 12 hours post-infection and continued until day 4.[2]
-
Efficacy Endpoints:
-
Viral Load: Lung viral titers were quantified by plaque-forming unit (PFU) assay and quantitative reverse transcription PCR (qRT-PCR) at days 2, 3, and 4 post-infection.[1]
-
Clinical Observations: Body weight was monitored daily.[1]
-
Lung Pathology: Lung homogenates were analyzed for cytokine and chemokine levels. Histopathological analysis was performed on lung tissues.
-
Ensitrelvir in BALB/c Mouse Model
-
Animal Model: Female BALB/cAJcl mice.[4]
-
Virus Strain and Inoculation: Nasal infection with a mouse-adapted SARS-CoV-2 strain (MA-P10).[7][8]
-
Drug Administration: Oral administration of various doses of Ensitrelvir or vehicle (0.5% methylcellulose solution) every 12 hours (twice daily) for 5 days.[4][8]
-
Treatment Schedule: The first administration was performed 1 day post-infection.[4][8]
-
Efficacy Endpoints:
-
Viral Load: Lung viral titers were determined using TCID50 assays at indicated days post-infection.[8]
-
Clinical Observations: Mouse survival was monitored daily, and body weight was recorded as a percentage of initial body weight.[4][8]
-
Lung Pathology: Lung tissues were collected for histopathological analysis.[4]
-
GC-376 in K18-hACE2 Mouse Model
-
Virus Strain and Inoculation: Intranasal challenge with SARS-CoV-2 (Isolate USA-WA1/2020) at a low dose (1 x 10³ TCID50/mouse) or a high dose (1 x 10⁵ TCID50/mouse).[3]
-
Drug Administration: Intraperitoneal (I.P.) treatment with GC-376 (40 mg/kg/day, split into two doses) or vehicle.[3]
-
Treatment Schedule: Treatment was administered for 7 days.[3]
-
Efficacy Endpoints:
Mandatory Visualization
Caption: Mechanism of action of SARS-CoV-2 Mpro inhibitors.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: Nirmatrelvir vs. a Novel Direct-to-Biology Screening-Derived Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. We will examine the well-established clinical-stage inhibitor, nirmatrelvir, and a potent, novel inhibitor identified through an innovative 'direct-to-biology' screening approach.
Introduction to the Compared Agents
Nirmatrelvir (PF-07321332) is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Pfizer, it is the active antiviral component of Paxlovid, a combination therapy that includes ritonavir to boost nirmatrelvir's metabolic stability and plasma concentrations.[3][4] Paxlovid has received regulatory approval for the treatment of mild-to-moderate COVID-19 in high-risk adult patients.[5][6]
Mpro-IN-35 (Compound 14) is a SARS-CoV-2 Mpro inhibitor. While specific quantitative data for a compound explicitly named "Mpro-IN-35" or "compound 14" with a comprehensive dataset is not available in the cited public research, this guide will utilize a representative potent chloroacetamide-derived inhibitor from the same referenced discovery study by Wilders et al. for a comparative analysis. This novel inhibitor emerged from an expedited 'direct-to-biology' screening platform, which allows for the rapid synthesis and biological evaluation of compounds.
Mechanism of Action
Both nirmatrelvir and the novel inhibitor target the main protease (Mpro) of SARS-CoV-2. Mpro is a cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins, which are necessary for viral replication.[7] By inhibiting Mpro, these compounds block the viral life cycle.
Nirmatrelvir is a peptidomimetic covalent inhibitor that binds directly to the catalytic cysteine residue (Cys145) in the Mpro active site.[2][8] This binding prevents the protease from processing the viral polyproteins.
The novel chloroacetamide-derived inhibitor also acts as a covalent inhibitor, targeting the same catalytic cysteine (Cys145) of Mpro. This class of inhibitors was developed from a reactive fragment screening campaign designed to identify compounds that form a covalent bond with this key residue.
Biochemical and Antiviral Activity
The in vitro efficacy of Mpro inhibitors is determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) reflects the potency against the isolated enzyme, while the half-maximal effective concentration (EC50) indicates the effectiveness in inhibiting viral replication in cells.
| Parameter | Nirmatrelvir | Mpro-IN-35 (Representative) | Reference |
| Mpro IC50 | 19.2 nM | Data not available in publication | [6] |
| Ki | 3.11 nM | Data not available in publication | [6] |
| EC50 (dNHBE cells) | 62 nM | Data not available in publication | [6] |
| EC90 (dNHBE cells) | 181 nM | Data not available in publication | [6] |
Pharmacokinetic Profile
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. For an oral antiviral, a favorable pharmacokinetic profile is crucial for maintaining therapeutic concentrations.
| Parameter | Nirmatrelvir (co-administered with Ritonavir) | Mpro-IN-35 (Representative) | Reference |
| Administration | Oral | Investigational | [1] |
| Tmax | ~3 hours | Data not available | [5] |
| Protein Binding | 69% | Data not available | [1] |
| Metabolism | Primarily CYP3A4 (inhibited by ritonavir) | Data not available | [1][9] |
| Elimination | Primarily renal excretion | Data not available | [1] |
| Half-life | ~6.05 hours | Data not available | [1] |
Experimental Protocols
Mpro Inhibition Assay (FRET-based)
A common method to determine the IC50 of Mpro inhibitors is the Förster Resonance Energy Transfer (FRET) assay.
-
Reagents : Purified recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3), and the test inhibitor.
-
Procedure :
-
The inhibitor is serially diluted in DMSO and then further diluted in the assay buffer.
-
The Mpro enzyme is pre-incubated with the inhibitor (or DMSO as a control) in a microplate well for a defined period (e.g., 15 minutes) at room temperature.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a plate reader. Cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.
-
-
Data Analysis : The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Lines : A susceptible cell line is used, such as Vero E6 cells engineered to express human ACE2 and TMPRSS2, or differentiated normal human bronchial epithelial (dNHBE) cells.
-
Procedure :
-
Cells are seeded in microplates and incubated until they form a confluent monolayer.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 72 hours), the antiviral activity is assessed. This can be done by measuring the viral-induced cytopathic effect (CPE), quantifying viral RNA levels by RT-qPCR, or using a reporter virus that expresses a luciferase or fluorescent protein.
-
-
Data Analysis : The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Summary and Conclusion
Nirmatrelvir is a well-characterized, potent inhibitor of SARS-CoV-2 Mpro with proven clinical efficacy as part of the Paxlovid regimen. Its biochemical, antiviral, and pharmacokinetic properties have been extensively documented.
The novel chloroacetamide-derived inhibitor, representative of the compounds emerging from the 'direct-to-biology' screening platform, demonstrates the power of innovative drug discovery approaches to rapidly identify potent covalent inhibitors of Mpro. While a complete head-to-head comparison is limited by the lack of comprehensive published data for a single optimized compound from this series, the initial findings highlight a promising new class of Mpro inhibitors.
For drug development professionals, the comparison underscores the continued importance of targeting Mpro for anti-SARS-CoV-2 therapies. The success of nirmatrelvir provides a benchmark for future inhibitors, while novel discovery platforms, such as the one that identified the chloroacetamide series, offer accelerated pathways to new chemical entities with potentially different resistance profiles and properties. Further detailed studies on the lead candidates from these new series, including comprehensive pharmacokinetic and in vivo efficacy evaluations, will be crucial to determine their potential as future therapeutic agents for COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expedited SARS-CoV-2 main protease inhibitor discovery through modular 'direct-to-biology' screening | Crick [crick.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading SARS-CoV-2 Mpro Inhibitors for Researchers and Drug Developers
An in-depth analysis of the efficacy, mechanisms, and experimental evaluation of key inhibitors targeting the main protease of SARS-CoV-2.
The SARS-CoV-2 main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription.[1][2] Due to its highly conserved nature among coronaviruses and the absence of a close human homolog, Mpro is an attractive target for developing broad-spectrum antiviral agents with a potentially high safety margin.[3] This guide provides a head-to-head comparison of leading Mpro inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Key Mpro Inhibitors: A Comparative Overview
This guide focuses on a selection of prominent Mpro inhibitors that are either approved for clinical use, in late-stage clinical development, or are significant preclinical candidates. The inhibitors compared are:
-
Nirmatrelvir (PF-07321332) : The active component of Paxlovid, an oral antiviral co-packaged with ritonavir to boost its metabolic stability.[3][4]
-
Ensitrelvir (S-217622) : An oral antiviral approved for use in Japan and Singapore.[5][6]
-
Pomotrelvir : A novel Mpro inhibitor that has completed phase 2 clinical trials.
-
PF-07817883 : A next-generation oral Mpro inhibitor in preclinical development.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of the selected Mpro inhibitors. Data is presented as half-maximal inhibitory concentration (IC50) from enzymatic assays and half-maximal effective concentration (EC50) from cell-based antiviral assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro (IC50)
| Inhibitor | IC50 (nM) | Assay Type | Comments |
| Nirmatrelvir (PF-07321332) | 3.1 - 105 | FRET-based | Covalent inhibitor. |
| Ensitrelvir (S-217622) | 13 | FRET-based | Non-covalent inhibitor. |
| Pomotrelvir | 24 | Endpoint IC50 Assay | Potent competitive inhibitor. |
| PF-07817883 | 121 | Not Specified | Preclinical candidate. |
Table 2: Antiviral Activity in Cell-Based Assays (EC50)
| Inhibitor | EC50 (nM) | Cell Line | Virus Strain |
| Nirmatrelvir (PF-07321332) | 30 - 74.5 | ACE2+ A549, Vero E6 | Various, including Omicron |
| Ensitrelvir (S-217622) | 370 | VeroE6 | Various, including Omicron |
| Pomotrelvir | 23 - 36 | Huh7, iPS-AT2 | SARS-CoV-2 NLuc, EGFP replicon |
| PF-07817883 | 31.3 - 175.6 | VeroE6-Pgp-KO, VeroE6-TMPRSS2 | Various, including Alpha, Beta, Gamma, Delta, Omicron |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the target and the methods used for inhibitor evaluation, the following diagrams have been generated using the DOT language for Graphviz.
SARS-CoV-2 Mpro in the Viral Replication Cycle
Caption: SARS-CoV-2 Mpro's role in viral replication and its inhibition.
Experimental Workflow: FRET-Based Enzymatic Assay
Caption: A typical workflow for an Mpro FRET-based enzymatic assay.
Experimental Workflow: Cell-Based Antiviral Assay
Caption: A general workflow for a cell-based antiviral screening assay.
Experimental Protocols
FRET-Based Enzymatic Assay for Mpro Inhibition
Objective: To determine the in vitro inhibitory activity of a compound against purified SARS-CoV-2 Mpro.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for control wells) into the wells of a 384-well plate.
-
Enzyme Addition: Add a solution of purified Mpro in assay buffer to each well.
-
Inhibitor Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically over a set period (e.g., 30 minutes) at appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (CPE Reduction Assay)
Objective: To determine the efficacy of a compound in protecting host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compounds serially diluted in culture medium
-
96-well clear-bottom microplates
-
Reagent for measuring cell viability (e.g., Crystal Violet, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates and incubate overnight to allow for cell attachment and formation of a monolayer.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compounds to the cells. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).
-
Virus Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the "virus only" control wells (e.g., 48-72 hours).
-
Quantification of CPE:
-
Remove the medium and fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with a solution such as Crystal Violet, which stains viable, adherent cells.
-
Wash the plates to remove excess stain and elute the stain from the cells.
-
Alternatively, use a metabolic assay like MTS, which measures the metabolic activity of viable cells.
-
-
Data Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls.
-
Plot the percentage of protection against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
In a parallel experiment without virus infection, determine the 50% cytotoxic concentration (CC50) of the compound.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Conclusion
The development of potent and safe SARS-CoV-2 Mpro inhibitors remains a cornerstone of the global response to the COVID-19 pandemic. Nirmatrelvir and ensitrelvir have demonstrated significant clinical utility, while next-generation inhibitors like pomotrelvir and PF-07817883 show promise in preclinical and early clinical stages. This guide provides researchers and drug developers with a comparative framework to understand the landscape of Mpro inhibitors, the methodologies for their evaluation, and the underlying biological context. The provided data and protocols can serve as a valuable resource for the continued research and development of effective antiviral therapies against SARS-CoV-2 and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral efficacy of oral ensitrelvir versus oral ritonavir-boosted nirmatrelvir in COVID-19 | Sciety Labs (Experimental) [labs.sciety.org]
- 4. medrxiv.org [medrxiv.org]
- 5. dovepress.com [dovepress.com]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Nirmatrelvir (SARS-CoV-2 Mpro-IN-35) Against Host Proteases: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of Nirmatrelvir (also known as PF-07321332 or SARS-CoV-2 Mpro-IN-35), the active component of the antiviral medication Paxlovid, against its target, the SARS-CoV-2 main protease (Mpro), versus a panel of key human host proteases. The remarkable selectivity of Nirmatrelvir for the viral protease is a critical factor in its favorable safety profile, minimizing off-target effects and ensuring that its therapeutic action is precisely directed against the virus.
Data Presentation: Inhibitory Activity of Nirmatrelvir
The following table summarizes the inhibitory activity of Nirmatrelvir against SARS-CoV-2 Mpro and a selection of human host proteases from different classes. The data, sourced from preclinical studies, unequivocally demonstrates the high potency and specificity of Nirmatrelvir for the viral target.[1]
| Protease Target | Protease Class | Nirmatrelvir (PF-07321332) IC50 (µM) |
| Viral Protease | ||
| SARS-CoV-2 Mpro | Cysteine Protease | 0.0031 (Kᵢ) |
| Host Proteases | ||
| Cathepsin B | Cysteine Protease | > 100 |
| Cathepsin L | Cysteine Protease | > 100 |
| Caspase-2 | Cysteine Protease | > 100 |
| Chymotrypsin | Serine Protease | > 100 |
| Elastase (human neutrophil) | Serine Protease | > 100 |
| Thrombin | Serine Protease | > 100 |
| BACE1 | Aspartyl Protease | > 100 |
Data sourced from Owen et al. and presented in "The history, mechanism, and perspectives of nirmatrelvir (PF-07321332)".[1][2]
Experimental Workflow for Selectivity Profiling
The determination of a protease inhibitor's selectivity is a crucial step in preclinical drug development. The general workflow involves a series of biochemical assays to quantify the inhibitor's potency against the intended viral target and a panel of host proteases that have potentially similar substrate specificities or are known to be involved in essential physiological processes.
Experimental Protocols
The selectivity of Nirmatrelvir was determined using a series of robust biochemical assays, primarily Fluorescence Resonance Energy Transfer (FRET)-based assays.[3][4] Below are detailed methodologies representative of those used for the key experiments cited.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
-
Objective: To determine the inhibitory potency (IC50 or Ki) of Nirmatrelvir against SARS-CoV-2 Mpro.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the Mpro cleavage sequence. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro.
-
FRET peptide substrate specific for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Nirmatrelvir (PF-07321332) serially diluted in DMSO.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of SARS-CoV-2 Mpro is added to the wells of the assay plate.
-
Serial dilutions of Nirmatrelvir are added to the wells, and the plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The increase in fluorescence is monitored kinetically over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Host Protease Selectivity Panel (FRET-based)
-
Objective: To assess the inhibitory activity of Nirmatrelvir against a panel of human host proteases.
-
Principle: Similar to the Mpro assay, FRET-based assays are employed using specific fluorogenic substrates for each host protease.
-
Materials:
-
Recombinant human proteases (e.g., Cathepsin B, Cathepsin L, Caspase-2, Chymotrypsin, Elastase, Thrombin, BACE1).
-
Specific FRET peptide substrates for each protease.
-
Nirmatrelvir (PF-07321332) at a high concentration (e.g., 100 µM).
-
Appropriate assay buffers for each protease to ensure optimal activity.
-
-
Procedure:
-
Each host protease is assayed in a separate set of wells.
-
The procedure follows the same steps as the Mpro inhibition assay, with the respective host protease and its specific FRET substrate.
-
Nirmatrelvir is typically tested at a single high concentration (e.g., 100 µM) to determine the percentage of inhibition.
-
If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value. For Nirmatrelvir, no significant inhibition was observed at the highest tested concentrations for the listed host proteases.[3]
-
Cell-Based Assays for Off-Target Effects
-
Objective: To evaluate the potential for off-target effects of the inhibitor in a cellular context.
-
Principle: Various cell-based assays can be employed to assess cytotoxicity or the inhibition of specific cellular pathways that are dependent on the activity of the tested host proteases.
-
Example (Caspase Activity Assay):
-
Human cell lines (e.g., Jurkat cells) are treated with a known inducer of apoptosis to activate caspases.
-
The cells are then incubated with varying concentrations of Nirmatrelvir.
-
Caspase activity is measured using a commercially available luminescent or fluorescent assay that employs a specific caspase substrate.
-
A lack of reduction in the signal indicates that the inhibitor does not interfere with the caspase-mediated apoptotic pathway at the tested concentrations.
-
The collective data from these assays provide a robust assessment of the inhibitor's selectivity, a critical component of its preclinical safety evaluation. The exceptional selectivity of Nirmatrelvir for SARS-CoV-2 Mpro over essential human proteases underscores its targeted mechanism of action and contributes to its established clinical safety.
References
- 1. benchchem.com [benchchem.com]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
A Comparative Guide to the Pharmacokinetic Profiles of SARS-CoV-2 Main Protease Inhibitors: Nirmatrelvir (SARS-CoV-2 Mpro-IN-35) and Ensitrelvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: nirmatrelvir (PF-07321332), also identified in some databases as SARS-CoV-2 Mpro-IN-35, and ensitrelvir (S-217622). The data presented is compiled from preclinical studies in rats to offer a standardized comparison for research and development purposes.
Introduction
The main protease (Mpro), a 3C-like cysteine protease (3CLpro), is a critical enzyme in the life cycle of SARS-CoV-2, responsible for the cleavage of viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] Its highly conserved nature and essential function make it a prime target for antiviral therapeutics.[1][2] Nirmatrelvir, the active component of Paxlovid, and ensitrelvir are both orally bioavailable Mpro inhibitors that have demonstrated potent antiviral activity.[3][4] Understanding their pharmacokinetic profiles is crucial for the development of effective treatment regimens.
Comparative Pharmacokinetic Data in Rats
The following table summarizes the key pharmacokinetic parameters of nirmatrelvir and ensitrelvir following oral administration in rats.
| Parameter | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) |
| Dose | 100 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 4860 | 2250 |
| Tmax (h) | 0.5 | 4 |
| AUC (ng·h/mL) | 14800 | 18800 |
| Half-life (t½) (h) | 2.1 | 7.4 |
| Oral Bioavailability (%) | 33 | Not explicitly stated in rats, but high oral absorption (97%) reported in rats[4] |
| Clearance (mL/min/kg) | 11.2 | 1.70[4] |
Experimental Protocols
Pharmacokinetic Analysis of Nirmatrelvir in Rats
Animal Model: Male Wistar Han rats (n=3 per group).
Dosing: Nirmatrelvir was administered as a single 100 mg/kg oral dose.
Sample Collection: Blood samples were collected at various time points post-administration.
Bioanalysis: Plasma concentrations of nirmatrelvir were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
Pharmacokinetic Analysis of Ensitrelvir in Rats
Animal Model: Male Sprague-Dawley rats.
Dosing: Ensitrelvir was administered as a single 30 mg/kg oral dose.
Sample Collection: Blood samples were collected at various time points post-administration.
Bioanalysis: Plasma concentrations of ensitrelvir were determined using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of SARS-CoV-2 Mpro inhibitors and a general workflow for evaluating their pharmacokinetic properties.
Caption: Inhibition of SARS-CoV-2 main protease (Mpro) blocks the cleavage of viral polyproteins.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of SARS-CoV-2 Mpro-IN-35 with other viral proteases
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. The high degree of conservation of Mpro across different coronaviruses suggests that inhibitors developed against SARS-CoV-2 Mpro may exhibit broad-spectrum activity. This guide provides a comparative overview of the cross-reactivity of SARS-CoV-2 Mpro inhibitors with proteases from other significant coronaviruses.
Note on SARS-CoV-2 Mpro-IN-35: As of the latest available data, specific experimental results detailing the cross-reactivity of this compound with other viral proteases have not been publicly released. The following data on other notable Mpro inhibitors is presented to provide a comparative context for the potential cross-reactivity of novel inhibitors.
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of several well-characterized SARS-CoV-2 Mpro inhibitors against the Mpro/3CLpro of other coronaviruses is summarized in the table below. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), is critical for evaluating the broad-spectrum potential of these compounds.
| Inhibitor | Target Protease | IC50 / Ki | Reference |
| PF-00835231 | SARS-CoV-2 Mpro | Ki: 3.1 nM | [1] |
| SARS-CoV Mpro | - | [2] | |
| MERS-CoV Mpro | - | [2] | |
| HCoV-NL63 3CLpro | Ki: 30 pM - 4 nM | [2] | |
| HCoV-229E 3CLpro | Ki: 30 pM - 4 nM | [2] | |
| HCoV-HKU1 3CLpro | Ki: 30 pM - 4 nM | [2] | |
| HCoV-OC43 3CLpro | Ki: 30 pM - 4 nM | [2] | |
| NK01-63 (Coronastat) | SARS-CoV-2 Mpro | - | [3] |
| Human Coronavirus OC43 | EC50 < 100 nM | [3] | |
| Human Coronavirus 229E | EC50 < 100 nM | [3] | |
| N3 | SARS-CoV-2 Mpro | kobs/[I] of 11,300 M−1 s−1 | [4] |
| SARS-CoV Mpro | Inhibitory Activity | [5] | |
| MERS-CoV Mpro | Inhibitory Activity | [5] | |
| GC376 | SARS-CoV-2 Mpro | IC50: 0.026 - 0.89 μM | [6] |
| MERS-CoV Mpro | Inhibitory Activity | [6] | |
| SARS-CoV Mpro | Inhibitory Activity | [6] |
Experimental Protocols
The determination of inhibitory activity against viral proteases is commonly performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
FRET-Based Mpro Inhibition Assay Protocol
This protocol outlines a typical procedure for assessing the inhibitory potency of compounds against SARS-CoV-2 Mpro.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher at its ends, recognized and cleaved by Mpro)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., GC-376)
-
Negative control (DMSO vehicle)
-
384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a working solution of recombinant SARS-CoV-2 Mpro in the assay buffer.
-
Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add a small volume of the diluted test compounds or controls to the wells of the 384-well plate.
-
Add the Mpro solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair of the FRET substrate.
-
The rate of substrate cleavage is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rates of the positive and negative controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the viral replication pathway and the experimental workflow for evaluating inhibitor cross-reactivity.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.
Caption: Experimental workflow for assessing Mpro inhibitor cross-reactivity.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SARS-CoV-2 Mpro Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-35, with other notable Mpro inhibitors. The data presented is collated from various independent research publications to ensure a robust verification of the reported activities.
Introduction to SARS-CoV-2 Mpro Inhibition
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for the replication of the virus. It is responsible for cleaving the viral polyproteins into functional non-structural proteins. The inhibition of Mpro is a key therapeutic strategy to disrupt the viral life cycle. This guide focuses on Mpro-IN-35, which has been identified as the well-characterized Michael acceptor inhibitor N3. We will compare its performance against other inhibitors based on quantitative data from biochemical and cell-based assays.
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the inhibitory activities of Mpro-IN-35 (N3) and a selection of alternative SARS-CoV-2 Mpro inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from cell-based antiviral assays.
| Inhibitor | Type | IC50 (µM) | EC50 (µM) | Cell Line |
| Mpro-IN-35 (N3) | Peptidomimetic Michael Acceptor | Not widely reported | 16.77[1][2][3][4][5] | Vero |
| Ebselen | Organoselenium Compound | 0.67[1][6] | 4.67[1][7][8] | Vero |
| Carmofur | Antineoplastic Drug | 1.82[6] | 24.30[9] | Vero |
| Boceprevir | Ketoamide | 4.13[10] | 1.90[11] | Vero |
| Telaprevir | α-ketoamide | 15.25[12] | 11.552[13] | Vero |
| PF-00835231 | Hydroxy Ketone | 0.0086[14] | ~0.23 (with P-gp inhibitor)[1] | Kidney Cells |
Note: IC50 values represent the concentration of an inhibitor required to reduce the in vitro activity of the Mpro enzyme by 50%. EC50 values represent the concentration required to inhibit viral replication in cell culture by 50%. Variations in experimental conditions can lead to differences in reported values across studies.
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro assays:
FRET-Based Enzymatic Assay for IC50 Determination
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SARS-CoV-2 Mpro. It utilizes a synthetic peptide substrate that mimics the natural cleavage site of Mpro and is labeled with a fluorescent reporter molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). When Mpro cleaves the substrate, the reporter and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Generalized Protocol:
-
Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of the inhibitor compound in a suitable buffer.
-
A FRET-based substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay for EC50 Determination
Principle: This assay evaluates the ability of a compound to inhibit viral replication in a host cell line. The cytopathic effect (CPE) of the virus, which is the structural changes in host cells caused by viral invasion, is a common readout.
Generalized Protocol:
-
A confluent monolayer of susceptible cells (e.g., Vero E6 or Calu-3) is prepared in a multi-well plate.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with various concentrations of the inhibitor compound.
-
The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of CPE.
-
Cell viability is assessed using methods such as crystal violet staining, MTT assay, or automated cell imaging to quantify the extent of CPE.
-
The EC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of Mpro action and a typical workflow for inhibitor screening.
Caption: SARS-CoV-2 Mpro cleaves viral polyproteins into functional NSPs, essential for replication. Inhibitors block this process.
Caption: A typical workflow for identifying and developing SARS-CoV-2 Mpro inhibitors, from initial screening to preclinical studies.
Conclusion
The available data from independent studies confirm that Mpro-IN-35 (N3) is an inhibitor of the SARS-CoV-2 main protease. When compared to other Mpro inhibitors, its in vitro antiviral efficacy (EC50) is in the micromolar range. Other compounds, such as PF-00835231 and certain repurposed drugs like boceprevir, have demonstrated higher potency in in vitro assays. This comparative guide serves as a valuable resource for researchers to understand the relative performance of different Mpro inhibitors and to inform the design and development of novel antiviral therapeutics.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.plos.org [journals.plos.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the inhibition of SARS-CoV-2 main protease by antineoplastic drug carmofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. journals.plos.org [journals.plos.org]
- 13. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SARS-CoV-2 Mpro-IN-35
Disclaimer: This document provides a general framework for the safe handling and disposal of the research chemical SARS-CoV-2 Mpro-IN-35. Specific disposal procedures are not publicly available for this compound. Researchers must always consult the Safety Data Sheet (SDS) provided by the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) guidelines. The following procedures are based on best practices for the management of potentially hazardous laboratory chemicals.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to understand its potential hazards. As a small molecule inhibitor used in research, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, work within a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
The specific quantitative data for this compound must be obtained from the manufacturer-provided Safety Data Sheet (SDS). Use the table below to summarize critical information from the SDS for quick reference.
| Parameter | Information from SDS (To be completed by user) | Source Document |
| Physical State | SDS Section 9 | |
| Hazard Classification | (e.g., Toxic, Flammable, Corrosive) | SDS Section 2 |
| LD50 (Oral, Rat) | SDS Section 11 | |
| Storage Temperature | SDS Section 7 | |
| Specific Incompatibilities | SDS Section 10 | |
| Flash Point | SDS Section 9 | |
| Required PPE | SDS Section 8 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Unless the SDS explicitly states otherwise, treat this compound and any materials contaminated with it as hazardous chemical waste.[1][2][3]
-
Segregate Waste Streams: Properly segregate all waste containing the inhibitor. Do not mix this waste with other incompatible waste streams.[4][5][6]
-
Solid Waste: Collect unused or expired solid compounds and any contaminated disposable materials (e.g., pipette tips, vials, gloves, bench paper) in a designated, leak-proof hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the inhibitor in a separate, compatible, and leak-proof liquid hazardous waste container. Do not dispose of solutions down the drain.[4][8]
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.[3][9]
-
Step 2: Waste Container Management
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. Ensure containers are in good condition and have secure, tight-fitting lids.[1][4][7]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound" and any solvents), the approximate concentration or percentage of each component, and the date when waste was first added (accumulation start date).[3][7]
-
Keep Containers Closed: Waste containers must remain sealed except when adding waste.[4][5][8]
Step 3: On-Site Accumulation
-
Designate a Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation. This area should be under the control of the laboratory personnel.[4][10]
-
Use Secondary Containment: Place liquid waste containers in a secondary container (such as a plastic tub) to contain any potential leaks or spills.[4][5]
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in an SAA.[7][10] Once a container is full, it must be dated and prepared for pickup.[4][8]
Step 4: Decontamination Procedures
-
Equipment Decontamination: Surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.[11][12]
-
The most common method is to wipe down surfaces with soap and water.[11] For highly toxic chemicals, a solvent that the material is soluble in should be used for the initial cleaning.[11]
-
All cleaning materials (e.g., towels, wipes) used for decontamination must be disposed of as solid hazardous waste.[11]
-
-
Empty Container Disposal:
-
A container that held a hazardous chemical is considered "empty" only when all contents have been removed by standard practices.[13]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5] For other hazardous chemicals, the first rinse must be collected as hazardous waste.[5][13]
-
After proper rinsing, deface or remove the original label before disposing of the container as non-hazardous trash or recycling, in accordance with institutional policy.[5][8]
-
Step 5: Final Disposal and Waste Pickup
-
Arrange for Pickup: Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.[7][8]
-
Complete Hazardous Waste Manifest: Your EHS department will handle the completion of the Uniform Hazardous Waste Manifest, a tracking document required by the Environmental Protection Agency (EPA).[14][15] This document tracks the waste from your laboratory to its final disposal facility.[15] Be prepared to provide accurate information about the waste's composition and quantity.[16][17]
-
Never Use Improper Disposal Methods:
Mandatory Visualizations
The diagrams below illustrate key workflows for the safe management and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Decision process for decontaminating empty chemical containers.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. cmich.edu [cmich.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Manifest Guide | Stericycle [stericycle.com]
- 16. 10 Steps to Uniform Hazardous Waste Manifest Completion | Arcwood Environmental™ [arcwoodenviro.com]
- 17. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Operational Guide for Handling SARS-CoV-2 Mpro-IN-35
This document provides crucial safety and logistical information for the handling and disposal of SARS-CoV-2 Mpro-IN-35, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment for all personnel.
Compound Data
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C29H34F3N5O5S | [1] |
| Molecular Weight | 621.67 g/mol | [1] |
| Biological Activity | Potent and orally active SARS-CoV-2 Mpro inhibitor with a Ki of 12.1 nM. | [1] |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against accidental exposure. The minimum required PPE for handling this compound is outlined below. All personnel must receive training on the proper donning, doffing, and disposal of PPE.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath. |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols.[3] A face shield must be worn in conjunction with safety glasses or goggles when there is a significant splash hazard.[3] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plan: Handling and Preparation
All manipulations of this compound should be performed within a designated and controlled area, such as a certified chemical fume hood or a Class II biological safety cabinet (BSC), to minimize the risk of inhalation and environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that all necessary materials, including the correct PPE, a dedicated and calibrated weighing station (if handling powder), appropriate solvents, and clearly labeled waste containers, are readily accessible within the containment area.
-
Weighing (for solid compound): If working with the solid form, weigh the required amount on a tared weigh paper or in a disposable container within a chemical fume hood to prevent inhalation of fine particles.
-
Solubilization: Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO). Perform all dilutions within the fume hood.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Transport: When moving the compound, even for short distances within the laboratory, use a sealed, leak-proof, and clearly labeled secondary container.
-
Decontamination: After each handling session, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant). All disposable materials used during handling should be disposed of as chemical waste.
-
Doffing PPE: Remove PPE in a designated area, following a procedure that minimizes the risk of self-contamination. Dispose of all single-use PPE in the designated chemical waste container. Always wash hands thoroughly after removing gloves.[3]
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and unused solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Disposal Steps:
-
Solid Waste: All contaminated solid materials (e.g., gloves, gowns, weigh papers, pipette tips) should be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other required institutional information.
-
Final Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
